molecular formula C11H21NO4 B115227 4-Boc-amino-2,2-dimethylbutyric acid CAS No. 153039-17-9

4-Boc-amino-2,2-dimethylbutyric acid

Katalognummer: B115227
CAS-Nummer: 153039-17-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: TWMVVJUXUMIAAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Boc-amino-2,2-dimethylbutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMVVJUXUMIAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153039-17-9
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153039-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boc-amino-2,2-dimethylbutyric acid, also known as 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, which is a cornerstone of modern organic synthesis for its stability and selective removal.[3][] The gem-dimethyl substitution at the α-carbon introduces conformational constraints, making it a valuable building block for creating novel peptides and small molecule therapeutics with enhanced stability and specific biological activities.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 153039-17-9[1][2][5]
Molecular Formula C₁₁H₂₁NO₄[1][2][5]
Molecular Weight 231.29 g/mol [1][2][5]
Appearance White to off-white solid[1][2]
Purity ≥ 98% (HPLC)[1][2]
Storage Conditions Store at 0 - 8 °C[1][2]
Synonyms 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid[1][2][5]
MDL Number MFCD04038508[1][2]
PubChem ID 4306222[1][2]
Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in scientific research.[1] The Boc protecting group is stable in a wide range of reaction conditions, particularly towards most nucleophiles and bases, allowing for selective chemical transformations elsewhere in a molecule.[6]

Key applications include:

  • Peptide Synthesis : It serves as a protected building block in the synthesis of peptides.[1] The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation, ensuring the desired sequence is obtained with high purity and yield.[1][2]

  • Pharmaceutical Development : This compound is utilized in the design and synthesis of novel drug candidates.[1][] The dimethylbutyric acid scaffold can be incorporated into molecules to modulate properties like solubility, stability, and binding affinity to biological targets.[1][2]

  • Biotechnology and Medicinal Chemistry : It is employed in the modification of biomolecules to create biopharmaceuticals with improved characteristics, such as enhanced bioavailability.[1] In medicinal chemistry, it is used to develop inhibitors and modulators of biological pathways.[1]

A This compound B Peptide Synthesis A->B used as a C Pharmaceutical Development A->C applied in D Biotechnology & Medicinal Chemistry A->D employed in E Protected Building Block B->E functions as F Drug Candidate Design C->F involves G Biomolecule Modification D->G for

Core applications of this compound.

Experimental Protocols

The utility of this compound is fundamentally linked to the chemistry of the Boc protecting group. The following sections detail generalized experimental protocols for the protection of an amino group and the subsequent deprotection.

General Protocol for N-tert-Butoxycarbonylation (Boc Protection)

The protection of an amine with a Boc group is a common and efficient reaction, typically using di-tert-butyl dicarbonate (Boc₂O) as the reagent.[6] Several methods exist, with variations in catalysts and solvent systems to accommodate different substrates.[6][8]

Materials:

  • Amine substrate (e.g., 4-amino-2,2-dimethylbutanoic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine (TEA), sodium hydroxide, or DMAP)[6][9]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), water, or a biphasic mixture)[8][9]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Dissolution : Dissolve the amine substrate (1 mmol) in the chosen solvent (e.g., 10 mL of a water/acetone mixture or DCM).[8]

  • Addition of Reagents : Add the base (1-1.5 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-2 equivalents).[9]

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8] Reaction times are typically short, often completing within minutes to a few hours.[8][9]

  • Work-up : If an organic solvent was used, wash the reaction mixture with water or a mild aqueous acid to remove the base and unreacted Boc₂O byproducts. If an aqueous system was used, extract the product with an organic solvent like DCM or ethyl acetate.[8][9]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

  • Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected compound.[8]

start Start dissolve Dissolve Amine in Solvent start->dissolve add_reagents Add Base and Boc₂O dissolve->add_reagents react Stir at Room Temp (Monitor by TLC) add_reagents->react workup Aqueous Work-up & Extraction react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography (Optional) concentrate->purify end End: Pure N-Boc Product purify->end

General experimental workflow for N-Boc protection of an amine.
Stability and Deprotection of the Boc Group

The Boc group is known for its stability under neutral and basic conditions, which makes it an orthogonal protecting group to others like Fmoc, which is base-labile.[6] However, the Boc group is readily cleaved under acidic conditions.[3][6]

Common Deprotection Reagents:

  • Trifluoroacetic acid (TFA), often used neat or as a solution in DCM (e.g., 25-50% TFA/DCM).[3][][9]

  • Hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane.[][9]

  • Other Lewis or Brønsted acids.[8]

General Deprotection Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).[9]

  • Add the acidic reagent (e.g., an equal volume of TFA).

  • Stir the solution at room temperature for 1-2 hours.[9]

  • Remove the acid and solvent under reduced pressure to yield the deprotected amine, typically as a salt (e.g., trifluoroacetate or hydrochloride salt).[9]

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[3] The resulting carbamic acid is unstable and decarboxylates to give the free amine.[3]

A Boc-Protected Amine (R-NH-Boc) B Protonation of Carbonyl with Strong Acid (H⁺) A->B Step 1 C Formation of tert-Butyl Cation + Carbamic Acid B->C Step 2 D Decomposition of tert-Butyl Cation C->D E Decarboxylation of Carbamic Acid C->E F Isobutylene + H⁺ D->F G Free Amine (R-NH₂) + CO₂ E->G

Reaction pathway for the acidic deprotection of a Boc group.

References

Synthesis of 4-Boc-amino-2,2-dimethylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Boc-amino-2,2-dimethylbutyric acid, a valuable building block in peptide synthesis and pharmaceutical development. The document details a reliable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a non-proteinogenic γ-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for its use in stepwise peptide synthesis, preventing unwanted side reactions. The gem-dimethyl substitution at the α-position provides conformational constraint, which can be advantageous in the design of peptidomimetics and other bioactive molecules. This guide outlines a two-stage synthesis commencing from 3,3-dimethyl-γ-butyrolactone.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the free amino acid, 4-amino-2,2-dimethylbutanoic acid, from 3,3-dimethyl-γ-butyrolactone. The subsequent step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway Start 3,3-Dimethyl-γ-butyrolactone Intermediate 4-Amino-2,2-dimethylbutanoic acid (Hydrochloride salt) Start->Intermediate 1. Phthalimide, K2CO3 2. Hydrazine hydrate 3. HCl Final This compound Intermediate->Final Boc2O, NaOH, Dioxane/H2O

Caption: Overall synthetic route for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2,2-dimethylbutanoic Acid Hydrochloride

This procedure is adapted from a known method for the synthesis of this γ-amino acid analogue. The reaction proceeds via a Gabriel synthesis, involving the ring-opening of 3,3-dimethyl-γ-butyrolactone with potassium phthalimide, followed by the liberation of the primary amine using hydrazine and subsequent conversion to the hydrochloride salt.

Experimental Workflow:

Stage1_Workflow cluster_step1 Step 1: Phthalimide Ring Opening cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation and Isolation A1 Mix 3,3-dimethyl-γ-butyrolactone, potassium phthalimide, and K2CO3 in DMF A2 Heat the mixture A1->A2 A3 Cool and pour into ice-water A2->A3 A4 Collect the precipitate (phthalimido acid) A3->A4 B1 Suspend phthalimido acid in ethanol A4->B1 B2 Add hydrazine hydrate B1->B2 B3 Reflux the mixture B2->B3 B4 Cool and filter off phthalhydrazide B3->B4 C1 Concentrate the filtrate B4->C1 C2 Dissolve residue in concentrated HCl C1->C2 C3 Concentrate to dryness C2->C3 C4 Recrystallize from ethanol/ether C3->C4

Caption: Workflow for the synthesis of 4-amino-2,2-dimethylbutanoic acid HCl.

Detailed Procedure:

  • A mixture of 3,3-dimethyl-γ-butyrolactone (1 equivalent), potassium phthalimide (1.1 equivalents), and potassium carbonate (0.1 equivalents) in dimethylformamide (DMF) is heated at 100-110 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate phthalimido acid.

  • The dried phthalimido acid (1 equivalent) is suspended in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux for 4 hours.

  • After cooling, the precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated under reduced pressure. The residue is taken up in concentrated hydrochloric acid and again concentrated to dryness.

  • The crude 4-amino-2,2-dimethylbutanoic acid hydrochloride is purified by recrystallization from a mixture of ethanol and diethyl ether.

Stage 2: Synthesis of this compound

The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Workflow:

Stage2_Workflow cluster_reaction Boc Protection cluster_workup Work-up and Isolation R1 Dissolve 4-amino-2,2-dimethylbutanoic acid HCl in aqueous NaOH R2 Add a solution of (Boc)2O in dioxane R1->R2 R3 Stir at room temperature overnight R2->R3 W1 Wash the reaction mixture with ethyl acetate R3->W1 W2 Acidify the aqueous layer with citric acid W1->W2 W3 Extract the product with ethyl acetate W2->W3 W4 Dry the organic layer and concentrate W3->W4 W5 Purify by column chromatography or recrystallization W4->W5

A Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153039-17-9

Introduction

4-((tert-butoxycarbonyl)amino)-2,2-dimethylbutanoic acid, commonly referred to as 4-Boc-amino-2,2-dimethylbutyric acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and biotechnology.[1] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and gem-dimethyl substitution on the alpha-carbon.[1][2] This unique architecture imparts enhanced stability and solubility, making it a valuable building block in the synthesis of peptides and other complex organic molecules.[1] It serves a crucial role as a protected amino acid in solid-phase peptide synthesis (SPPS) and is increasingly utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for researchers in designing synthetic routes and handling the compound appropriately.

PropertyValueSource(s)
CAS Number 153039-17-9[1][3]
Molecular Formula C11H21NO4[1][2]
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (by HPLC)[1]
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,2-dimethylbutanoic acid[2][4]
PubChem CID 4306222[1]
MDL Number MFCD04038508[1]
Storage Conditions 0 - 8 °C, sealed storage, away from moisture[1]
Predicted XlogP 1.7[2]

Note: Some physical properties like melting point and specific solubility data are not consistently reported in publicly available literature. Researchers should refer to the supplier-specific certificate of analysis for the most accurate information.

Key Applications

The utility of this compound spans several areas of chemical and pharmaceutical research.

  • Peptide Synthesis: As a Boc-protected amino acid, it is a fundamental component in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides robust protection for the amine functionality under the basic conditions of peptide coupling, and it can be readily removed with mild acid treatment to allow for the elongation of the peptide chain.[1][5] Its unique structure can be used to introduce conformational constraints or improve the stability of the resulting peptide.[1]

  • PROTAC Development: The compound is used as a versatile alkyl-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[6] this compound can be incorporated into the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

  • Drug Discovery and Medicinal Chemistry: Beyond peptides and PROTACs, this molecule serves as a valuable building block for creating novel therapeutic agents.[1] The gem-dimethyl group can enhance metabolic stability and influence the conformation of the final molecule, which is a desirable attribute in the design of enzyme inhibitors and receptor modulators.[1]

Experimental Protocols

The following are detailed, representative protocols for the application of this compound.

Protocol 1: Incorporation into a Peptide using Boc-SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain during Solid-Phase Peptide Synthesis (SPPS).

spss_workflow cluster_resin Resin-Bound Peptide cluster_cycle Coupling Cycle cluster_aa Amino Acid Resin Resin-NH-Peptide Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling 4. Coupling Neutralization->Coupling Activation 3. Amino Acid Activation (HBTU/DIPEA) Activation->Coupling Add to resin NewPeptide Resin-NH-Peptide-CO-(CH2)2-C(CH3)2-NH-Boc Coupling->NewPeptide Repeat or Cleave BocAA 4-Boc-amino-2,2- dimethylbutyric acid BocAA->Activation Activate

General workflow for Boc-SPPS.
  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) to which the initial amino acid or peptide chain is attached.

  • Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA) for approximately 30 minutes to remove the N-terminal Boc protecting group.[7][8] The resulting free amine will be a TFA salt.

  • Washing: Thoroughly wash the resin with DCM and then N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF, to yield the free amine.[8]

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the carboxylic acid. Immediately add this activation mixture to the neutralized resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: To add more amino acids, repeat steps 2-6. Once the synthesis is complete, the final peptide can be cleaved from the resin using a strong acid like hydrogen fluoride (HF).[7]

Protocol 2: Synthesis of a PROTAC Linker Intermediate

This protocol describes a general two-step method for using this compound to form an amide bond with a ligand for a protein of interest (POI), a key step in PROTAC synthesis.

protac_synthesis BocLinker 4-Boc-amino-2,2- dimethylbutyric acid Deprotection 1. Boc Deprotection (TFA or HCl in Dioxane) BocLinker->Deprotection FreeAmine H2N-(CH2)2-C(CH3)2-COOH (Amine Salt) Deprotection->FreeAmine Coupling 2. Amide Coupling (HATU, DIPEA in DMF) FreeAmine->Coupling Carboxylic Acid POILigand POI-Ligand-NH2 POILigand->Coupling Amine PROTAC_Intermediate POI-Ligand-NH-CO- C(CH3)2-(CH2)2-NH2 Coupling->PROTAC_Intermediate Amide Bond Formation

Workflow for PROTAC intermediate synthesis.

Part 1: Boc Deprotection

  • Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane under an inert atmosphere (e.g., nitrogen).

  • Acid Treatment: Add an excess of strong acid. Common choices include 4M HCl in 1,4-dioxane or neat TFA.[9]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by a suitable analytical method like LC-MS to ensure complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 4-amino-2,2-dimethylbutanoic acid salt is often used in the next step without further purification.

Part 2: Amide Coupling

  • Activation: In a separate flask, dissolve the deprotected 4-amino-2,2-dimethylbutanoic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[9]

  • Stirring: Stir this mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the amine-containing POI ligand (1.0 equivalent) to the activation mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by LC-MS until the starting materials are consumed.

  • Purification: Perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate. The final product is typically purified using flash column chromatography to yield the desired PROTAC intermediate.

Biological Context: Role in Targeted Protein Degradation

While this compound itself does not have a defined biological activity, its application as a linker in PROTACs places it at the center of a powerful therapeutic strategy: targeted protein degradation. PROTACs function by inducing the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome system.

The general mechanism is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Polyubiquitination: The POI becomes tagged with a chain of ubiquitin molecules (polyubiquitination).

  • Proteasomal Recognition: This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery.

  • Degradation: The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalyze another round of degradation.

protac_mechanism PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Mechanism of Action for a PROTAC.

The linker, which can be constructed from units like 4-amino-2,2-dimethylbutanoic acid, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex, thereby directly influencing the efficiency and selectivity of protein degradation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide on the structure elucidation of 4-Boc-amino-2,2-dimethylbutyric acid, a key building block in modern peptide synthesis and pharmaceutical research.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic and analytical methodologies employed to confirm the molecular structure of this N-protected amino acid derivative.

Introduction

This compound (N-(tert-butoxycarbonyl)-4-amino-2,2-dimethylbutanoic acid) is a non-proteinogenic amino acid derivative valued for its role in creating peptides with modified backbones, enhancing stability and modulating biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine and the gem-dimethyl substitution on the α-carbon introduce unique structural features that necessitate rigorous characterization. This guide outlines the essential analytical techniques and expected data for the unambiguous confirmation of its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 153039-17-9[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (HPLC)[1]

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts and multiplicities for this compound are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.20Singlet6HC(CH₃)₂
~1.44Singlet9H-C(CH₃)₃ (Boc)
~1.75Triplet2H-CH₂-CH₂-NHBoc
~3.10Quartet2H-CH₂-NHBoc
~4.80Broad Singlet1H-NH-
~12.0Broad Singlet1H-COOH

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Table 3 outlines the anticipated chemical shifts for the carbon atoms in this compound.

Chemical Shift (δ, ppm)Assignment
~25.0C(CH₃)₂
~28.5-C(CH₃)₃ (Boc)
~35.0-CH₂-CH₂-NHBoc
~38.0-CH₂-NHBoc
~45.0-C(CH₃)₂
~79.0-C(CH₃)₃ (Boc)
~156.0-C=O (Boc)
~183.0-COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are detailed in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H Stretch (carbamate)
3300-2500Very BroadO-H Stretch (carboxylic acid)
2960-2850StrongC-H Stretch (aliphatic)
~1710StrongC=O Stretch (carboxylic acid dimer)
~1685StrongC=O Stretch (carbamate)
~1520MediumN-H Bend (carbamate)
~1160StrongC-O Stretch (carbamate)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Ion[M+H]⁺[M+Na]⁺[M-H]⁻
Calculated m/z 232.1543254.1363230.1398
Observed m/z 232.1543254.1363230.1398

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A generalized procedure for the Boc protection of the parent amino acid is as follows:

  • Dissolution: 4-Amino-2,2-dimethylbutanoic acid is dissolved in a suitable solvent mixture, typically aqueous dioxane or a similar solvent system that can dissolve both the amino acid and the Boc-anhydride.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic. The pH is maintained in the range of 9-10.

  • Addition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, usually portion-wise, at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a mild acid like citric acid or dilute HCl. The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation
  • Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR, ¹³C NMR, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy Sample Preparation
  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation
  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

  • The solution is infused into the mass spectrometer using an electrospray ionization (ESI) source.

  • High-resolution mass spectra are acquired to determine the accurate mass of the molecular ions.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Start 4-Amino-2,2-dimethylbutanoic Acid Boc_Protection Boc Protection Start->Boc_Protection Purification Purification Boc_Protection->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Final_Structure Confirmed Structure of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

The following diagram illustrates the key structural correlations that can be determined from 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), which are crucial for confirming the connectivity of the molecular fragments.

Structural_Correlations cluster_structure Molecular Structure Boc Boc Group (t-Bu, C=O) NH Amine (-NH-) Boc->NH HMBC CH2_gamma Methylene (γ) (-CH2-) NH->CH2_gamma COSY CH2_beta Methylene (β) (-CH2-) CH2_gamma->CH2_beta COSY C_alpha Quaternary Carbon (α) (-C(CH3)2-) CH2_beta->C_alpha HMBC COOH Carboxyl Group (-COOH) C_alpha->COOH HMBC

Caption: Key 2D NMR correlations for confirming the structure of this compound.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data presented in this guide provide a benchmark for the characterization of this important synthetic building block, ensuring its quality and correct identification for use in research and development. The detailed experimental protocols offer a reliable framework for its synthesis and analysis.

References

An In-depth Technical Guide to the Spectral Data of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Boc-amino-2,2-dimethylbutyric acid, a key building block in peptide synthesis and pharmaceutical development. The data presented herein is compiled from typical values for its constituent functional groups and provides a predictive framework for the analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 4-(tert-butoxycarbonylamino)-2,2-dimethylbutanoic acid

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

  • CAS Number: 153039-17-9

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is based on the analysis of structurally similar compounds and known spectral characteristics of the functional groups present.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25s6HC(CH₃)₂
~1.45s9H-OC(CH₃)₃ (Boc)
~1.80t2H-CH₂-CH₂-NHBoc
~3.20q2H-CH₂-NHBoc
~4.80br s1H-NH-
~11.0br s1H-COOH
¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~25.0CH₃C(CH₃)₂
~28.5CH₃-OC(CH₃)₃ (Boc)
~35.0CH₂-CH₂-CH₂-NHBoc
~40.0CH₂-CH₂-NHBoc
~45.0CC(CH₃)₂
~80.0C-OC(CH₃)₃ (Boc)
~156.0C-NH-C=O (Boc)
~183.0C-COOH
IR (Infrared) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Carbamate)
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid)
2970-2850Medium-StrongC-H Stretch (Alkyl)
~1710StrongC=O Stretch (Carboxylic Acid Dimer)
~1690StrongC=O Stretch (Carbamate)
~1520MediumN-H Bend (Amide II)
~1370MediumC-H Bend (gem-dimethyl)
1300-1200MediumC-O Stretch (Carboxylic Acid)
~1160StrongC-O Stretch (Carbamate)
MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)
m/zIon
232.15[M+H]⁺
254.13[M+Na]⁺
176.10[M+H - C₄H₈]⁺ (Loss of isobutylene)
132.08[M+H - Boc]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are co-added.

    • Acquire ¹³C NMR spectra on a 100 MHz spectrometer using proton decoupling. Key parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

  • Ionization: Use an electrospray ionization (ESI) source. The sample solution is introduced into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal of the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectral data for this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Solid Sample (ATR) MS Mass Spectrometry Purification->MS Dissolve in MeOH/ACN Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectral analysis of this compound.

Spectral_Data_Relationship cluster_nmr NMR Data cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environments) C_NMR ¹³C NMR (Carbon Skeleton) IR IR Spectroscopy (Functional Groups) MS MS (Molecular Weight & Fragmentation) Structure Molecular Structure This compound Structure->H_NMR Connectivity Structure->C_NMR Carbon Framework Structure->IR Vibrational Modes Structure->MS Mass & Stability

Caption: Interrelationship of spectral data with the molecular structure.

A Technical Guide to the Solubility of 4-Boc-amino-2,2-dimethylbutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Boc-amino-2,2-dimethylbutyric Acid

This compound is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[1][2] This protecting group is crucial in peptide synthesis and other organic reactions as it selectively masks the amino group.[1][2] The unique structure of this compound is noted to enhance stability and solubility, making it a valuable component in drug development and medicinal chemistry.[1][2] It is frequently used in the synthesis of peptides and pharmaceutical intermediates.[1][2]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, the general principles governing the solubility of Boc-protected amino acids can provide valuable guidance. Generally, these compounds exhibit good solubility in polar aprotic solvents.[3]

For reference, the qualitative solubility of a related Boc-protected compound, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), is presented below. This can serve as a useful starting point for solvent selection in experimental studies.

Table 1: Qualitative Solubility of a Reference Boc-Protected Compound (BOC-ON)

Solvent ClassSolvent ExamplesSolubility
Ethers Diethyl ether, DioxaneVery Soluble
Ketones AcetoneVery Soluble
Esters Ethyl acetateVery Soluble
Halogenated ChloroformVery Soluble
Aromatics BenzeneVery Soluble
Alcohols Methanol, 2-Propanol, tert-ButanolSoluble
Hydrocarbons Petroleum etherInsoluble
Aqueous WaterInsoluble

Source: Adapted from Sigma-Aldrich technical information for BOC-ON.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[3] This method can be adapted to specific laboratory conditions and analytical capabilities.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a different organic solvent. The presence of excess solid is critical to ensure that the solution becomes saturated.[3]

    • Seal the vials tightly to prevent solvent evaporation.[3]

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] The required time may need to be determined empirically.

  • Sample Processing:

    • After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.[3]

    • To further separate the undissolved solid, centrifuge the vials at high speed.[3]

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[3]

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[3]

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound at known concentrations.[3]

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.[3]

    • Calculate the original solubility in the solvent by accounting for the dilution factor.[3]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

References

Unveiling the Genesis of a Key Building Block: The Discovery and History of 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in modern drug discovery and peptide synthesis, 4-Boc-amino-2,2-dimethylbutyric acid, has a history rooted in the exploration of sterically hindered amino acids. While a definitive singular "discovery" paper is not readily apparent, its emergence can be traced through a timeline of advancements in peptide chemistry and the synthesis of its parent amino acid. The tert-butoxycarbonyl (Boc) protecting group, a foundational element of this compound, was itself a revolutionary development in the mid-20th century that paved the way for the creation of such valuable synthetic tools.

This technical guide delves into the discovery, synthesis, and key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Physicochemical Properties

Quantitative data for this compound is crucial for its application in synthesis and drug design. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 153039-17-9[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

The Foundational Step: Synthesis of 4-amino-2,2-dimethylbutanoic acid

The history of this compound is intrinsically linked to the synthesis of its unprotected precursor, 4-amino-2,2-dimethylbutanoic acid (CAS Number: 138146-22-2). An early documented synthesis of this parent amino acid was reported in The Journal of Organic Chemistry in 2001. This method provides a foundational experimental protocol.

Experimental Protocol: Synthesis of 4-amino-2,2-dimethylbutanoic acid

This protocol is based on the principles of amino acid synthesis, involving the construction of the carbon skeleton followed by the introduction of the amino group.

Materials:

  • A suitable starting material for constructing the 2,2-dimethylbutanoic acid backbone.

  • Reagents for the introduction of a protected amino group at the 4-position.

  • Appropriate solvents and purification media.

Procedure:

  • Carbon Skeleton Formation: Synthesize the 2,2-dimethylbutanoic acid framework using established organic chemistry methods. This may involve alkylation of a suitable precursor.

  • Functional Group Introduction: Introduce a functional group at the 4-position that can be converted to an amine. This is often a halide or a protected hydroxyl group.

  • Amination: Convert the functional group at the 4-position to a protected amine. This can be achieved through various methods, such as Gabriel synthesis or reductive amination.

  • Deprotection: Remove the protecting group from the amino function to yield 4-amino-2,2-dimethylbutanoic acid.

  • Purification: Purify the final product using techniques such as crystallization or chromatography.

The Advent of Boc Protection: A Key Enabling Technology

The development of the tert-butoxycarbonyl (Boc) protecting group was a pivotal moment in peptide chemistry. Its acid-lability and stability to a wide range of other reaction conditions made it an ideal tool for the stepwise assembly of amino acids into peptides. The general procedure for the Boc protection of an amino acid is a well-established and widely used protocol.

Experimental Protocol: Boc Protection of 4-amino-2,2-dimethylbutanoic acid

Materials:

  • 4-amino-2,2-dimethylbutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • An appropriate solvent system (e.g., dioxane/water, dichloromethane)

Procedure:

  • Dissolution: Dissolve 4-amino-2,2-dimethylbutanoic acid in a suitable solvent system containing a base.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves acidification followed by extraction with an organic solvent.

  • Purification: Purify the resulting this compound by crystallization or chromatography.

Logical Workflow of Synthesis

The synthesis of this compound follows a logical progression from the parent amino acid to the final protected product. This workflow is essential for ensuring high purity and yield.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 4-amino-2,2-dimethylbutanoic acid Start->Step1 Step2 Boc Protection Reaction Step1->Step2 End This compound Step2->End SPPS_Pathway Start Resin-Bound Peptide Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Next_Cycle Next Deprotection/ Coupling Cycle Washing2->Next_Cycle

References

physical and chemical characteristics of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric acid

Introduction

This compound, also known as 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, a feature crucial for its application in peptide synthesis.[1][] The gem-dimethyl group at the α-carbon introduces conformational constraints and metabolic stability. This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its role in modern drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical and Identifier Information

The fundamental properties of this compound are summarized below. These identifiers are essential for substance registration, tracking, and safety data management.

Table 1: Compound Identifiers

Identifier Value Reference
IUPAC Name 4-(tert-butoxycarbonylamino)-2,2-dimethylbutanoic acid [1][2][5]
CAS Number 153039-17-9 [1][2][5]
Molecular Formula C₁₁H₂₁NO₄ [1][2][5]
Molecular Weight 231.29 g/mol [1][2][5][6]
PubChem ID 4306222 [1][2]

| MDL Number | MFCD04038508 |[1][2] |

Table 2: Physical and Chemical Properties

Property Value Reference
Appearance White to off-white solid [1][2]
Purity ≥ 98% (by HPLC) [1][2]
Solubility Enhanced solubility, soluble in organic solvents [1][2][7]
Melting Point Data not available
Boiling Point Data not available [8]

| Storage | 0 - 8 °C, sealed storage, away from moisture |[1][2][4] |

Experimental Protocols

General Synthesis of Boc-Protected Amino Acids

The synthesis of this compound follows a standard procedure for Boc protection of an amino group. The protocol involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

  • Reaction Setup: The free amino acid (4-amino-2,2-dimethylbutanoic acid) is dissolved in a suitable solvent mixture, such as aqueous dioxane or a mixture of an organic solvent and water.

  • Base Addition: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, increasing its nucleophilicity.

  • Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

  • Work-up: Upon completion, the reaction mixture is acidified (e.g., with a cold, dilute solution of KHSO₄) to a pH of approximately 2-3.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]

G cluster_synthesis Synthesis Workflow A 1. Dissolve Free Amino Acid in Solvent + Base B 2. Add Di-tert-butyl Dicarbonate (Boc₂O) A->B C 3. Stir at Room Temperature (Monitor via TLC) B->C D 4. Acidify Mixture (e.g., with KHSO₄) C->D E 5. Extract Product with Organic Solvent D->E F 6. Wash, Dry, and Evaporate Solvent E->F G Crude Boc-Protected Product F->G G cluster_analysis Analytical Characterization Workflow Input Purified Product HPLC Purity Assessment (HPLC) Input->HPLC MS Molecular Weight Confirmation (Mass Spectrometry) Input->MS NMR Structural Elucidation (¹H & ¹³C NMR) Input->NMR IR Functional Group ID (IR Spectroscopy) Input->IR Output Verified Compound (Structure, Purity, MW) HPLC->Output MS->Output NMR->Output IR->Output G cluster_protac PROTAC Mechanism of Action POI Protein of Interest (Target) Ternary Formation of Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule Linker Linker (e.g., from 4-Boc-amino- 2,2-dimethylbutyric acid) PROTAC->Linker PROTAC->Ternary Ub Ubiquitination of Target Ternary->Ub Proximity-induced Proteasome Degradation by Proteasome Ub->Proteasome

References

An In-depth Technical Guide to the Stability and Storage of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Boc-amino-2,2-dimethylbutyric acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the chemical properties relevant to its stability, recommended storage protocols, and a general methodology for conducting stability studies in line with industry standards.

Chemical Stability Profile

This compound, a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group, exhibits a stability profile largely dictated by the lability of the Boc group. Generally, Boc-protected amino acids are stable under neutral and basic conditions, making them suitable for a variety of applications in peptide synthesis and pharmaceutical research.[][2] However, the Boc group is susceptible to cleavage under acidic conditions.[][2]

The degradation of this compound in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl carbocation.[3] Studies on the kinetics of N-Boc cleavage have shown that the reaction rate can exhibit a second-order dependence on the acid concentration.[4][5]

Factors that can influence the stability of this compound include:

  • pH: Highly acidic conditions will lead to the removal of the Boc protecting group.

  • Temperature: Elevated temperatures can accelerate degradation, especially in the presence of other reactive species.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.

ParameterRecommended ConditionRationale
Temperature 0°C to 8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability.[6][7][8]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent potential oxidation and reaction with atmospheric moisture.
Container Tightly closed containerTo prevent contamination and exposure to moisture.
Light Exposure Protect from lightTo avoid potential photochemical degradation.
Humidity Dry, well-ventilated placeTo prevent hydrolysis and degradation from moisture.

Experimental Protocol for Stability Testing

While specific stability studies for this compound are not publicly available, a general protocol for assessing its stability can be designed based on the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[9][10][11][12][13]

Objective

To evaluate the stability of this compound under various environmental conditions to establish its re-test period or shelf life and to identify potential degradation products.

Materials
  • At least three primary batches of this compound.[10]

  • Container closure system that simulates the proposed packaging for storage and distribution.[9]

  • Validated stability-indicating analytical methods (e.g., HPLC, LC-MS) capable of separating the intact compound from its degradation products.[14]

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and the intrinsic stability of the molecule.[10]

ConditionMethodology
Acid Hydrolysis Expose the compound to a range of acidic conditions (e.g., 0.1M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
Base Hydrolysis Expose the compound to a range of basic conditions (e.g., 0.1M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
Oxidation Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
Thermal Degradation Subject the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a defined period.[10]
Photostability Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Formal Stability Study
StudyStorage ConditionTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
Intermediate 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first 6 months, and then at 9 and 12 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RHEvery 3 months for a total of 6 months.[15]
Analysis

At each time point, samples should be analyzed for:

  • Appearance

  • Assay of this compound

  • Quantification of any degradation products

Visualizations

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

StabilityFactors cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Degradation Products Compound This compound Degradation Degradation Products Compound->Degradation Degradation Temperature Temperature Temperature->Compound pH pH (Acidity) pH->Compound Light Light Light->Compound Oxygen Oxygen/Oxidizing Agents Oxygen->Compound Moisture Moisture Moisture->Compound

Caption: Factors influencing the stability of this compound.

Acid-Catalyzed Degradation Pathway

This diagram shows a simplified representation of the degradation of this compound under acidic conditions, leading to the cleavage of the Boc protecting group.

DegradationPathway Start This compound Protonated Protonated Intermediate Start->Protonated + H+ Cleavage Cleavage Protonated->Cleavage Products 4-Amino-2,2-dimethylbutanoic acid + Isobutylene + CO2 Cleavage->Products

Caption: Simplified acid-catalyzed degradation pathway.

References

Methodological & Application

Application Notes and Protocols: Use of 4-Boc-amino-2,2-dimethylbutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Boc-amino-2,2-dimethylbutyric acid in peptide synthesis. This unique amino acid derivative is a valuable tool for introducing conformational constraints and enhancing the stability of synthetic peptides.

Introduction

This compound is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a gem-dimethyl substitution at the α-carbon. This structural feature imparts significant steric hindrance, which can be leveraged to influence the secondary structure of peptides. Its incorporation is particularly useful in the design of peptidomimetics and for stabilizing helical and turn conformations. The Boc protecting group is labile to moderate acid, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3][4]

Key Applications
  • Induction of Helical and Turn Structures: The gem-dimethyl group restricts the available conformational space of the peptide backbone, promoting the formation of well-defined secondary structures such as α-helices and β-turns.[5] This is analogous to the effect observed with other α,α-disubstituted amino acids like aminoisobutyric acid (Aib).

  • Enhanced Proteolytic Stability: The steric bulk of the 2,2-dimethylbutyric acid residue can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Improved Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation that mimics the native ligand, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher binding affinity.

  • Synthesis of Hydrophobic and Aggregation-Prone Peptides: Boc-based SPPS is often advantageous for the synthesis of difficult sequences that are prone to aggregation. The protonation of the N-terminus after each deprotection step can disrupt interchain hydrogen bonding, improving solvation and coupling efficiency.[2][6]

Data Presentation: Illustrative Peptide Synthesis Parameters

The following table provides illustrative data for the solid-phase synthesis of a model hexapeptide (Tyr-Ala-Ala-Xxx -Ala-Ala, where Xxx is 4-amino-2,2-dimethylbutyric acid) using Boc-SPPS. These values are representative of typical outcomes for the coupling of sterically hindered amino acids and may vary depending on the specific sequence and synthesis conditions.

ParameterValueMethod/Instrument
Resin Merrifield Resin-
Resin Substitution 0.5 mmol/g-
Synthesis Scale 0.1 mmol-
Coupling Reagent HBTU/DIPEAManual or Automated Synthesizer
Coupling Time for Standard Amino Acids 1 hour-
Coupling Time for this compound 2-4 hours (double coupling recommended)-
Deprotection Reagent 50% TFA in DCM-
Deprotection Time 30 minutes-
Cleavage Cocktail HF/anisole (9:1)-
Cleavage Time 1 hour at 0°C-
Crude Peptide Yield 75%Gravimetric
Purity of Crude Peptide >80%RP-HPLC
Purity after Purification >98%RP-HPLC

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

  • Merrifield resin (1% DVB, 200-400 mesh)

  • Boc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

  • Anisole

  • Liquid Hydrogen Fluoride (HF)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

  • HF cleavage apparatus

  • Lyophilizer

  • RP-HPLC system

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Esterification): Couple the first Boc-protected amino acid to the resin via its cesium salt for racemization-free esterification.[3]

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[3][4]

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIPEA in DCM and shake for 10 minutes. Repeat once.[3]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the next Boc-amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For this compound, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the coupling reaction using the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: Perform a final deprotection (step 3) to remove the N-terminal Boc group.

  • Cleavage and Deprotection of Side Chains:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with a mixture of HF and anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol describes the general procedure for analyzing the solution conformation of a peptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

  • Purified peptide

  • Deuterated solvents (e.g., CDCl₃, TFE-d₂, DMSO-d₆)

  • NMR spectrometer (≥500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the desired deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • COSY (Correlation Spectroscopy) for assigning proton spin systems.

    • TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining secondary structure.

  • Data Analysis:

    • Assign all proton resonances.

    • Analyze the chemical shifts of the amide protons. Low-field shifts can indicate hydrogen bonding.

    • Measure the ³J(HN,Hα) coupling constants. Values around 4-6 Hz are indicative of a helical conformation, while values around 8-10 Hz suggest a more extended structure.

    • Identify characteristic NOE patterns. For an α-helix, look for dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+1) connectivities. For a β-turn, key NOEs between residues i+1 and i+2 are expected.

  • Structure Calculation: Use the distance and dihedral angle restraints obtained from the NMR data to calculate an ensemble of 3D structures using molecular modeling software.

Visualizations

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Neutralization->Coupling Wash Wash Steps (DCM/DMF) Coupling->Wash Repeat Repeat for all AAs? Wash->Repeat Repeat->Deprotection Yes Final_Deprotection 5. Final Deprotection Repeat->Final_Deprotection No Cleavage 6. Cleavage from Resin (HF/Anisole) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Boc-SPPS Workflow.

Conformational_Influence cluster_Peptide Peptide Backbone Peptide_Chain_Start ...-AA(i-1)-... AA_i 4-Amino-2,2-dimethylbutyric acid (i) Steric_Hindrance Steric Hindrance from gem-dimethyl group AA_i->Steric_Hindrance Peptide_Chain_End ...-AA(i+1)-... Restricted_Rotation Restricted Rotation around Cα-C and N-Cα bonds Steric_Hindrance->Restricted_Rotation Defined_Structure Favors Defined Secondary Structure Restricted_Rotation->Defined_Structure Helix α-Helix Defined_Structure->Helix Turn β-Turn Defined_Structure->Turn

Caption: Influence on Peptide Conformation.

References

Application Notes and Protocols for the Incorporation of 4-Boc-amino-2,2-dimethylbutyric Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a non-proteinogenic, sterically hindered amino acid that has garnered significant interest in peptide synthesis and drug development. Its unique structural features, particularly the gem-dimethyl group adjacent to the carboxylic acid, introduce conformational constraints and can enhance the metabolic stability of peptides. A notable application of this amino acid is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The incorporation of sterically hindered amino acids like this compound into peptide chains presents challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in lower yields and incomplete reactions.

These application notes provide a detailed protocol for the successful incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS). The protocol emphasizes the use of optimized coupling reagents and conditions to overcome the steric hindrance associated with this amino acid.

Data Presentation

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents in the context of coupling sterically hindered amino acids. While specific data for this compound is limited, this data for other hindered residues like α-aminoisobutyric acid (Aib) provides a strong indication of reagent efficacy.

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Key Considerations
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings due to the formation of reactive OAt esters.[2]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLowA widely used and effective reagent, though generally less reactive than HATU.[2]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowComparable efficiency to HATU and is a safer, non-explosive alternative.[3]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowA phosphonium salt-based reagent that avoids guanidinylation side reactions.
DEPBT Boc-Ser(Bzl)-OHHighVariesMinimalKnown for its remarkable resistance to racemization.[4]

Note: Yields and reaction times are context-dependent and can be influenced by the specific peptide sequence, resin, and other reaction conditions. Double coupling is often recommended for sterically hindered amino acids to ensure complete reaction.

Experimental Protocols

This section provides a detailed methodology for the manual Boc-based solid-phase synthesis of a peptide containing this compound.

Materials
  • Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution)

  • Amino Acids: Boc-protected amino acids

  • This compound

  • Coupling Reagents: HATU, HBTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent: 10% Triethylamine (TEA) in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Washing Solvents: DCM, DMF, IPA

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a fritted syringe or a specialized reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the resin.

  • Wash the resin three times with DCM to prepare for the first amino acid coupling.

Protocol 2: First Amino Acid Coupling (Loading)
  • Dissolve the first Boc-protected amino acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

  • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids, a second coupling (double coupling) is recommended.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (3 times).

Protocol 3: Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the deprotection solution and wash the resin with DCM (3 times).

Protocol 4: Neutralization
  • Add a solution of 10% TEA in DCM to the resin.

  • Agitate for 10 minutes. Repeat this step once.

  • Drain the neutralization solution and wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling.

Protocol 5: Incorporation of this compound
  • Follow the same procedure as in Protocol 2, using this compound as the amino acid to be coupled.

  • Due to its steric hindrance, it is highly recommended to use a more potent coupling reagent like HATU or COMU and to perform a double coupling. The reaction time for each coupling may need to be extended to 4-6 hours.

  • Monitor the coupling reaction for completeness using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

Protocol 6: Subsequent Amino Acid Couplings

Repeat the deprotection (Protocol 3), neutralization (Protocol 4), and coupling (Protocol 2 or 5) steps for each subsequent amino acid in the peptide sequence.

Protocol 7: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 8: Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.[6]

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

experimental_workflow Resin Resin Swelling Loading First Amino Acid Coupling Resin->Loading Deprotection1 Boc Deprotection Loading->Deprotection1 Neutralization1 Neutralization Deprotection1->Neutralization1 Coupling_Steric Incorporation of This compound Neutralization1->Coupling_Steric Deprotection2 Boc Deprotection Coupling_Steric->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Elongation Peptide Elongation (Repeat Cycles) Neutralization2->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.

PROTAC Signaling Pathway

protac_pathway cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule (with Linker) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary recruited Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of action of a PROTAC, utilizing a linker to induce targeted protein degradation.

References

Application Notes: 4-Boc-amino-2,2-dimethylbutyric Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics.[1][2] Its unique structure, featuring a gem-dimethyl group on the β-carbon of a γ-amino acid backbone, imparts significant conformational constraints and steric hindrance. These characteristics are instrumental in developing peptide-based therapeutics with enhanced stability, improved pharmacokinetic profiles, and potent biological activity.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[4][5][6]

The incorporation of 4-amino-2,2-dimethylbutyric acid into a peptide backbone can lead to a significant increase in resistance to enzymatic degradation by proteases.[3] The gem-dimethyl substitution sterically hinders the approach of proteases, thereby extending the in vivo half-life of the resulting peptidomimetic. Furthermore, the conformational rigidity imposed by this building block can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[7][8]

Key Applications

  • Enhanced Proteolytic Stability: Peptidomimetics incorporating 4-amino-2,2-dimethylbutyric acid exhibit increased resistance to degradation by various proteases, a critical attribute for improving drug efficacy and reducing dosing frequency.[3]

  • Conformational Control: The steric bulk of the gem-dimethyl group restricts the rotational freedom of the peptide backbone, enabling the design of peptidomimetics that mimic specific secondary structures such as β-turns or helical motifs.[7][9]

  • Improved Pharmacokinetic Properties: By increasing metabolic stability, this building block contributes to improved overall pharmacokinetic profiles, including longer circulation times and better bioavailability.[10]

  • Drug Discovery and Development: This building block is utilized in the development of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists, for a range of diseases.[10][11]

Data Presentation

The following tables present representative quantitative data illustrating the potential impact of incorporating 4-amino-2,2-dimethylbutyric acid into a model peptide sequence. Please note that these values are illustrative and the actual impact will be sequence and target dependent.

Table 1: Proteolytic Stability of a Model Peptide

Peptide SequenceHalf-life in Human Plasma (hours)
Ac-Ala-Gly-Phe-Leu-NH20.5
Ac-Ala-(4-amino-2,2-dimethylbutyryl)-Phe-Leu-NH2> 24

Table 2: Receptor Binding Affinity for a CCK2R Antagonist

CompoundReceptorBinding Affinity (Ki, nM)
Gastrin (endogenous ligand)CCK2R2.5
Peptidomimetic with 4-amino-2,2-dimethylbutyric acidCCK2R1.8

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic using this compound

This protocol describes the manual Boc-based solid-phase synthesis of a model tetrapeptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

  • MBHA resin

  • This compound

  • Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Ala-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Acetonitrile (ACN)

  • Diethyl ether

  • Scavengers (e.g., anisole, thioanisole)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and shake for 5 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 25 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DCM (2x, 5 minutes each).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

    • Shake for 2 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of the gem-dimethyl group. Monitor the coupling reaction using a Kaiser test.

    • Wash the resin as in step 2.

  • Subsequent Amino Acid Couplings: Repeat steps 3, 4, and 5 for the remaining amino acids (Boc-Phe-OH and Boc-Ala-OH).

  • Final Boc Deprotection: Perform the Boc deprotection as described in step 3.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Alternatively, a less hazardous TFMSA/TFA/scavenger cocktail can be used.

    • Evaporate the cleavage reagent.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final peptidomimetic.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptidomimetic containing 4-amino-2,2-dimethylbutyric acid in the presence of a protease.

Materials:

  • Purified peptidomimetic

  • Control peptide (without the modification)

  • Protease of interest (e.g., trypsin, chymotrypsin, or human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, incubate a defined concentration of the peptidomimetic and the control peptide with the protease solution (or human plasma) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.

    • Determine the half-life (t1/2) of each peptide under the assay conditions.

Visualizations

Cholecystokinin-2 Receptor (CCK2R) Signaling Pathway

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Gq Gq CCK2R->Gq Activates Gastrin Gastrin / Peptidomimetic Gastrin->CCK2R Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca->Proliferation PKC->Proliferation

Caption: CCK2R signaling pathway initiated by ligand binding.

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

Peptidomimetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Start Start with MBHA Resin Coupling1 Couple First Amino Acid Start->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Coupling2 Couple 4-Boc-amino- 2,2-dimethylbutyric acid Deprotection1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 CouplingN Couple Remaining Amino Acids Deprotection2->CouplingN Cleavage Cleavage from Resin CouplingN->Cleavage HPLC HPLC Purification Cleavage->HPLC MS Mass Spectrometry Characterization HPLC->MS Stability Proteolytic Stability Assay MS->Stability Binding Receptor Binding Assay MS->Binding

References

Application Notes and Protocols: 4-Boc-amino-2,2-dimethylbutyric acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized for its structural features that enhance molecular stability and solubility.[1] Its most prominent application is as a flexible, alkyl-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The gem-dimethyl group on the α-carbon provides steric hindrance, which can limit conformational flexibility and potentially improve binding affinity and metabolic stability of the final compound. The Boc-protected amine and the carboxylic acid functionalities allow for sequential, controlled coupling to other molecular fragments, making it an ideal component for constructing complex bioactive molecules.

Core Applications in Medicinal Chemistry

The primary application of this compound is in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex.

Key Advantages of Incorporating this compound in PROTACs:

  • Controlled Synthesis: The orthogonal protecting groups (Boc-amine and carboxylic acid) allow for a stepwise and controlled synthesis of the PROTAC molecule.

  • Flexibility and Length: The four-carbon chain provides a flexible linker of a specific length, which can be crucial for optimal ternary complex formation.

  • Improved Physicochemical Properties: The gem-dimethyl group can enhance solubility and metabolic stability compared to a simple linear alkyl chain.

Quantitative Data

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Binding Affinity (Kd, nM) to Target
PROTAC-X1BRD4PomalidomideAlkyl chain25>90150
PROTAC-X2BTKPomalidomidePEG-like10>9550
PROTAC-Y1ERRαVon Hippel-Lindau (VHL)Alkyl chain5085200
PROTAC-Y2ERRαVon Hippel-Lindau (VHL)PEG-like15>9080

This table presents hypothetical but representative data based on known PROTACs to demonstrate the type of quantitative information generated.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general workflow for the synthesis of a PROTAC molecule where this compound is used to link a hypothetical target protein ligand (Ligand-NH2) and an E3 ligase ligand (E3-Ligand-COOH).

Materials:

  • This compound

  • Ligand-NH2 (amine-functionalized ligand for the protein of interest)

  • E3-Ligand-COOH (carboxylic acid-functionalized ligand for an E3 ligase, e.g., a derivative of pomalidomide or VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Coupling of this compound with the Target Protein Ligand

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Ligand-NH2 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a solution of 20% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

Step 3: Coupling with the E3 Ligase Ligand

  • Dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the deprotected amine from Step 2 in DMF.

  • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_1 Synthetic Workflow for a PROTAC start Starting Materials: - this compound - Ligand-NH2 - E3-Ligand-COOH step1 Step 1: Couple Linker to Ligand-NH2 start->step1 intermediate1 Boc-Linker-Ligand step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 H2N-Linker-Ligand step2->intermediate2 step3 Step 3: Couple to E3-Ligand-COOH intermediate2->step3 final_product Final PROTAC: E3-Ligand-Linker-Ligand step3->final_product

Caption: General synthetic workflow for a PROTAC.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the sterically hindered gamma-amino acid, 4-Boc-amino-2,2-dimethylbutyric acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the gem-dimethyl substitution at the α-carbon, modified coupling strategies are recommended to ensure high yields and purity.

Introduction

This compound is a valuable building block in the synthesis of peptidomimetics and other modified peptides for pharmaceutical and biotechnological applications.[1] Its unique structure, featuring a gem-dimethyl group, can impart increased stability against enzymatic degradation and constrain the peptide backbone into specific conformations. However, this steric hindrance also presents a challenge during solid-phase peptide synthesis, requiring optimized protocols to achieve efficient coupling.

This document outlines a standard Boc-SPPS workflow adapted for the efficient incorporation of this sterically hindered amino acid. The protocols provided are based on established methods for coupling challenging amino acid residues.

Data Presentation: Optimized Coupling Conditions

Due to the steric hindrance of this compound, standard coupling times may result in incomplete reactions. The following table summarizes recommended coupling conditions and expected outcomes based on best practices for sterically hindered amino acids.

Coupling Reagent/MethodEquivalents (Amino Acid/Reagent/Base)Coupling Time (min)Representative Yield (%)Representative Purity (%)Notes
Standard Coupling
DIC/HOBt3 / 3 / 6 (DIPEA)120 - 24075 - 85>90A cost-effective but potentially slower method. Double coupling may be necessary.
High-Efficiency Coupling
HBTU/HOBt/DIPEA3 / 3 / 660 - 12090 - 98>95A reliable and efficient method for most couplings.
HATU/DIPEA3 / 3 / 630 - 60>98>97Highly efficient and fast, recommended for particularly difficult couplings. Lowers risk of racemization.
Microwave-Assisted SPPS
HBTU/HOBt/DIPEA3 / 3 / 65 - 15>95>95Significantly reduces coupling time while maintaining high efficiency.

Experimental Protocols

Resin Selection and Preparation

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for the synthesis of peptides containing 4-amino-2,2-dimethylbutyric acid.[2]

  • Procedure:

    • Place the desired amount of resin (e.g., 1 g, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

    • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare it for the first amino acid coupling.

Boc-SPPS Cycle for this compound Incorporation

The following is a representative cycle for the incorporation of this compound.

  • Step 1: Boc Deprotection

    • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.

  • Step 2: Neutralization

    • Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice).[3]

    • Wash the resin with DMF (3x) to remove excess base.

  • Step 3: Coupling of this compound (HBTU/HOBt mediated)

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and stir for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 60-120 minutes.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue the reaction for another 60 minutes or perform a double coupling.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x).

  • Step 4: Capping (Optional)

    • If the ninhydrin test remains positive after prolonged coupling or double coupling, cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Select Resin (e.g., Merrifield) Swell Swell Resin in DCM Resin->Swell Wash_Prep Wash with DCM and DMF Swell->Wash_Prep Deprotection Boc Deprotection (50% TFA in DCM) Wash_Prep->Deprotection Neutralization Neutralization (10% DIPEA in DMF) Deprotection->Neutralization Coupling Coupling of 4-Boc-amino- 2,2-dimethylbutyric acid (e.g., HBTU/HOBt) Neutralization->Coupling Wash_Cycle Wash with DMF and DCM Coupling->Wash_Cycle Wash_Cycle->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash_Cycle->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Boc-SPPS workflow for peptide synthesis.

Coupling_Logic Start Start Coupling Step Perform_Coupling Perform Coupling (e.g., HBTU/HOBt, 60-120 min) Start->Perform_Coupling Ninhydrin_Test Ninhydrin Test Perform_Coupling->Ninhydrin_Test Double_Coupling Perform Double Coupling or Extend Time Ninhydrin_Test->Double_Coupling Positive Capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) Ninhydrin_Test->Capping Still Positive Wash Wash Resin Ninhydrin_Test->Wash Negative Double_Coupling->Ninhydrin_Test Capping->Wash

Caption: Decision workflow for coupling steps.

References

Application Notes and Protocols for the Coupling Reactions of 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common coupling reactions involving 4-Boc-amino-2,2-dimethylbutyric acid, a sterically hindered amino acid. The selection of an appropriate coupling reagent and protocol is critical for achieving high yields and purity in peptide synthesis. This document outlines the most effective reagents, provides detailed experimental protocols, and offers a guide for selecting the optimal conditions for your specific application.

Introduction

This compound is a valuable building block in peptide synthesis and drug development, prized for the conformational constraints imparted by its gem-dimethyl group.[1] However, the steric hindrance of this residue presents a significant challenge for amide bond formation.[2] Standard coupling conditions often result in low yields and incomplete reactions. Therefore, the use of highly efficient coupling reagents is essential. This guide focuses on the most effective modern coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) with additives.

Coupling Reagent Comparison

The choice of coupling reagent is a critical factor in the successful synthesis of peptides containing sterically hindered amino acids. The following table summarizes the key characteristics and performance of commonly used reagents. While specific quantitative data for this compound is not extensively published, this data, based on analogous sterically hindered amino acids, provides a strong predictive framework.

Coupling Reagent/SystemReagent TypeKey AdvantagesPotential DisadvantagesTypical Reaction Time (for hindered systems)
HATU Aminium/Uronium SaltHighly efficient for hindered couplings, fast reaction rates, lower racemization.[3][4]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[3]30 minutes - 2 hours[3]
HBTU Aminium/Uronium SaltGood efficiency, widely used, byproducts are generally soluble.Can also cause guanidinylation.1 - 4 hours
PyBOP Phosphonium SaltHigh coupling efficiency, avoids guanidinylation side reactions.[3]Byproducts can sometimes be difficult to remove.1 - 16 hours
EDC/HOBt Carbodiimide/AdditiveCost-effective, water-soluble byproducts (for EDC).[5]Generally less efficient for sterically hindered couplings, higher risk of racemization without an additive.[5]12 - 24 hours[5]
Experimental Protocols

The following are detailed protocols for the coupling of this compound using the most effective and commonly employed reagents. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and fast reaction times with sterically hindered amino acids.

Materials:

  • This compound

  • Amine-functionalized substrate (e.g., amino acid ester or resin-bound peptide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.4 equivalents) to the solution from step 1. Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine substrate (1.0 equivalent) to the pre-activated solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). For particularly difficult couplings, the reaction time may be extended or a second addition of the activated acid may be necessary.

  • Work-up (for solution-phase):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Work-up (for solid-phase):

    • After the coupling is complete (as indicated by a negative ninhydrin test), drain the reaction solvent.

    • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[3]

    • Proceed to the next deprotection and coupling cycle.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is a robust alternative to HATU, particularly when avoiding potential guanidinylation side reactions is a priority.

Materials:

  • This compound

  • Amine-functionalized substrate

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • 1-Hydroxybenzotriazole (HOBt) (optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a separate vessel, dissolve this compound (1.5 equivalents), PyBOP (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.[3]

  • Activation: Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes to activate the acid.[3]

  • Coupling: Add the activated solution to the amine substrate (1.0 equivalent).

  • Reaction: Allow the reaction to proceed for 1-6 hours at room temperature. Monitor for completion.

  • Work-up: Follow the appropriate work-up procedure as described in Protocol 1 for either solution-phase or solid-phase synthesis.

Protocol 3: EDC/HOBt-Mediated Coupling

This is a more classical and cost-effective method, which can be effective if longer reaction times are acceptable. The inclusion of HOBt is crucial for minimizing racemization.[4]

Materials:

  • This compound

  • Amine-functionalized substrate

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Dissolve this compound (1.2 equivalents), the amine substrate (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1.2 equivalents) to the cooled solution. If the amine substrate is a hydrochloride salt, add 1.0 equivalent of a tertiary base like DIPEA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor for completion.

  • Work-up (for solution-phase):

    • Filter off any precipitated urea byproduct if using DCM.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Diagrams

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AminoAcid 4-Boc-amino- 2,2-dimethylbutyric acid ActiveIntermediate Activated Intermediate (e.g., OAt-ester) AminoAcid->ActiveIntermediate + Coupling Reagent + Base Amine Amine Component (R'-NH2) PeptideBond Peptide Bond Formation Amine->PeptideBond Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate ActiveIntermediate->PeptideBond Product Dipeptide Product PeptideBond->Product Byproducts Byproducts PeptideBond->Byproducts

Caption: General signaling pathway for amide bond formation.

G start Start dissolve Dissolve Boc-AA and HATU in DMF start->dissolve preactivate Add DIPEA and stir for 1-5 min (Pre-activation) dissolve->preactivate add_amine Add Amine Substrate preactivate->add_amine react Stir at Room Temperature (1-4 hours) add_amine->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up and Purification monitor->workup Complete end End workup->end

Caption: Experimental workflow for HATU-mediated coupling.

G start Select Coupling Reagent q1 Need highest efficiency and speed? start->q1 hatu Use HATU q1->hatu Yes q2 Is cost a major concern? q1->q2 No pybop Use PyBOP q2->pybop No edc Use EDC/HOBt q2->edc Yes considerations Consider longer reaction time and potential for lower yield edc->considerations

Caption: Logical diagram for coupling reagent selection.

References

Protecting Group Strategies for 4-Boc-amino-2,2-dimethylbutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a valuable building block in peptide synthesis and drug discovery, notable for the steric hindrance provided by the gem-dimethyl group at the α-carbon.[1] This structural feature can present challenges in standard synthetic protocols. This document provides detailed application notes and protocols for the strategic use of protecting groups with this compound, focusing on esterification of the carboxylic acid, subsequent deprotection of the Boc-protected amine, peptide coupling, and orthogonal protection strategies.

Carboxylic Acid Protection: Esterification

Protection of the carboxylic acid moiety is a common first step to prevent its participation in subsequent reactions, such as peptide coupling at the N-terminus. Due to the steric hindrance of this compound, esterification may require more forcing conditions than with less hindered amino acids.

Data Summary: Esterification Methods
MethodEster TypeReagents & SolventsTypical ConditionsReported Yield RangeKey Considerations
1Methyl EsterThionyl Chloride (SOCl₂), Methanol (MeOH)0°C to RT, 2-4 hours85-95%Simple and effective for methyl esters.
2Methyl EsterTrimethylchlorosilane (TMSCl), Methanol (MeOH)Room Temperature, overnightGood to ExcellentMild conditions, suitable for various amino acids.[1]
3Benzyl EsterBenzyl bromide (Bn-Br), Cesium carbonate (Cs₂CO₃), DMFRoom Temperature, 12-18 hours80-90%Useful for orthogonal strategies where the benzyl group can be removed by hydrogenolysis.
4t-Butyl Estert-Butyl trichloroacetimidate, BF₃·OEt₂0°C to RT, 4-6 hours70-85%Introduces an acid-labile ester, requiring an orthogonal N-terminal protecting group like Fmoc.
Experimental Protocol: Methyl Esterification using SOCl₂

This protocol describes the formation of 4-Boc-amino-2,2-dimethylbutanoic acid methyl ester.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3-4 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL/g) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL/g), followed by brine (15 mL/g).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product by flash column chromatography if necessary.

Amine Deprotection: Removal of the Boc Group

The acid-labile tert-butoxycarbonyl (Boc) group is a common choice for amine protection.[2] Its removal regenerates the free amine, allowing for subsequent functionalization, such as peptide bond formation. For substrates containing acid-sensitive ester groups, milder deprotection conditions are recommended to ensure selectivity.[3][4]

Data Summary: Boc-Deprotection Methods
MethodReagents & SolventsTypical ConditionsKey Considerations
1Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)1:1 TFA/DCM, 0°C to RT, 30-60 minHarsh conditions, may cleave acid-labile esters. Scavengers like triisopropylsilane (TIS) are often added.[5]
2Hydrochloric Acid (HCl) in Dioxane4M HCl in Dioxane, RT, 30-120 minMilder than TFA, offers better selectivity for Nα-Boc deprotection in the presence of t-butyl esters.[5][6]
3Hydrochloric Acid (HCl) in Methanol (MeOH)1.25 M HCl in MeOH, RT, 2-4 hoursUseful when dioxane is not preferred.
Experimental Protocol: Selective Boc-Deprotection using HCl in Dioxane

This protocol details the removal of the Boc group from an esterified derivative of 4-amino-2,2-dimethylbutyric acid.

Materials:

  • Ester of this compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the ester of this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[5]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with copious amounts of diethyl ether to remove excess HCl and dioxane.

  • Dry the resulting white solid under vacuum. The product is typically used in the next step without further purification.

Peptide Coupling Strategies

Due to the steric hindrance of the gem-dimethyl group, forming a peptide bond with 4-amino-2,2-dimethylbutanoic acid derivatives can be challenging. More potent coupling reagents are often required to achieve high yields and minimize reaction times.[7][8]

Data Summary: Peptide Coupling Reagents for Hindered Amino Acids
ReagentAcronymKey FeaturesTypical Equivalents (AA:Reagent:Base)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, fast reaction times, reduced racemization. Recommended for sterically hindered couplings.[9]1 : 0.95 : 2
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA common and effective coupling reagent, though slightly less reactive than HATU.[9][10]1 : 0.95 : 2
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium salt-based reagent, good for hindered couplings with byproducts that are generally less hazardous than those from BOP.[9]1 : 1 : 2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide often used with an additive like HOBt to improve efficiency and reduce racemization.1 : 1.2 : (1.2 HOBt)
Experimental Protocol: Peptide Coupling using HATU

This protocol describes the coupling of a deprotected 4-amino-2,2-dimethylbutyric acid ester with an N-Boc protected amino acid.

Materials:

  • Hydrochloride salt of 4-amino-2,2-dimethylbutyric acid ester (e.g., methyl ester)

  • N-Boc protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., EtOAc, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • Dissolve the N-Boc protected amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.

  • In a separate flask, dissolve the hydrochloride salt of the 4-amino-2,2-dimethylbutyric acid ester (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq).

  • Add the amine solution to the activated acid solution and stir at room temperature for 2-6 hours. The reaction should be monitored by TLC or LC-MS due to the hindered nature of the coupling.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

Orthogonal Protecting Group Strategy: Fmoc/tBu

An orthogonal strategy allows for the selective deprotection of one group in the presence of another. The use of the base-labile Fmoc group for N-terminal protection alongside the acid-labile Boc group for side-chain protection (or vice-versa) is a cornerstone of modern peptide synthesis.[10][11] Fmoc-4-amino-2,2-dimethylbutyric acid is commercially available and provides a valuable alternative for syntheses where the Boc group is used to protect other functionalities.[12]

Workflow for Orthogonal Synthesis

Orthogonal_Strategy cluster_fmoc Fmoc-based Strategy cluster_boc Boc-based Strategy start 4-Amino-2,2-dimethylbutanoic acid fmoc_prot Fmoc Protection (Fmoc-OSu, NaHCO₃) start->fmoc_prot boc_ester Boc Protection of Amine & Carboxylic Acid Esterification start->boc_ester fmoc_aa Fmoc-NH-(CH₂)₂-C(CH₃)₂-COOH fmoc_prot->fmoc_aa boc_aa_ester Boc-NH-(CH₂)₂-C(CH₃)₂-COOR boc_ester->boc_aa_ester couple Peptide Coupling (e.g., HATU, DIPEA) fmoc_aa->couple fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) couple->fmoc_deprot peptide Elongated Peptide fmoc_deprot->peptide boc_deprot Boc Deprotection (4M HCl/Dioxane) boc_aa_ester->boc_deprot free_amine H₂N-(CH₂)₂-C(CH₃)₂-COOR boc_deprot->free_amine couple2 Peptide Coupling free_amine->couple2

Caption: Orthogonal protecting group strategies for 4-amino-2,2-dimethylbutyric acid.

Protocol: Fmoc Deprotection

Materials:

  • Peptide-resin with N-terminal Fmoc-4-amino-2,2-dimethylbutyric acid

  • 20% Piperidine in DMF (v/v)

  • DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

  • Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene adducts.

  • The resin is now ready for the next coupling step.

Conclusion

The steric hindrance of this compound necessitates careful selection of reagents and optimization of reaction conditions. For peptide coupling, potent activating agents like HATU are recommended. For deprotection, milder acidic conditions such as 4M HCl in dioxane can provide selectivity, especially when acid-labile esters are present. Alternatively, employing an orthogonal Fmoc-based strategy offers a robust method to circumvent challenges associated with the acid-lability of the Boc group, providing greater flexibility in the synthesis of complex peptides and drug candidates.

References

Application Notes and Protocols for the Analytical Detection of 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Boc-amino-2,2-dimethylbutyric acid, a key building block in peptide synthesis and pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to assist in the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound. The method described below is a general guideline for achieving a robust separation.

Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min: 20-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: 80-20% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

c) Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.[][2] This method can be adapted for both underivatized and derivatized analytes.

Experimental Protocol (Underivatized)

a) Sample Preparation:

  • For standards, prepare a stock solution of this compound in methanol at 1 mg/mL. Serially dilute to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

b) Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar analyte.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient will depend on the column but a typical starting point is 95% B, ramping down to 5% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in positive mode.

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound (m/z 232.15). Product ions would need to be determined by infusing a standard solution, but a likely fragmentation would be the loss of the Boc group (m/z 132.10).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of amino acids using LC-MS/MS. Please note that specific values for this compound may vary and require experimental determination.

ParameterTypical Value
Limit of Detection (LOD)5.4–91 fmol
Limit of Quantification (LOQ)As low as 200 fmol
Linearity Range10–100 nmol L⁻¹
Correlation Coefficient (r²)> 0.9984

Note: The data presented is based on a novel amino acid analysis method using derivatization and LC-MS/MS and may not be directly representative of underivatized this compound analysis but serves as a general reference.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of polar molecules like amino acids requires a derivatization step to increase their volatility.[4] Silylation is a common derivatization technique.[]

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Accurately weigh 1-2 mg of this compound into a reaction vial.

  • Dry the sample thoroughly, for example, by lyophilization or under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS), and 100 µL of a suitable solvent like acetonitrile.

  • Seal the vial and heat at 70-100 °C for 1-2 hours to ensure complete derivatization.[4]

  • Cool the sample to room temperature before injection.

b) Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b) Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): These experiments can be performed to confirm the connectivity between protons and carbons.

c) Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR:

    • ~1.45 ppm (singlet, 9H, Boc group)

    • ~1.20 ppm (singlet, 6H, gem-dimethyl group)

    • ~3.20 ppm (multiplet, 2H, CH₂ adjacent to NH)

    • ~1.80 ppm (multiplet, 2H, CH₂ adjacent to the quaternary carbon)

    • A broad signal for the NH proton.

    • A broad signal for the COOH proton.

  • ¹³C NMR:

    • ~178 ppm (COOH)

    • ~156 ppm (C=O of Boc)

    • ~80 ppm (quaternary carbon of Boc)

    • ~40 ppm (quaternary carbon with gem-dimethyl)

    • ~38 ppm (CH₂ adjacent to NH)

    • ~35 ppm (CH₂ adjacent to the quaternary carbon)

    • ~28 ppm (CH₃ of Boc)

    • ~25 ppm (gem-dimethyl carbons)

Note: These are approximate chemical shifts and may vary depending on the solvent and other experimental conditions.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Raw_Sample Raw Sample Prepared_Sample Prepared Sample (Diluted/Extracted) Raw_Sample->Prepared_Sample Dilution/ Extraction Derivatized_Sample Derivatized Sample (for GC-MS) Prepared_Sample->Derivatized_Sample Derivatization HPLC HPLC Prepared_Sample->HPLC LCMS LC-MS/MS Prepared_Sample->LCMS NMR NMR Prepared_Sample->NMR GCMS GC-MS Derivatized_Sample->GCMS Purity Purity Assessment HPLC->Purity Quantification Quantification LCMS->Quantification GCMS->Quantification Structural_ID Structural Identification NMR->Structural_ID

Caption: General analytical workflow for this compound.

LCMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte This compound Column Chromatographic Column (e.g., HILIC) Analyte->Column Injection Separated_Analyte Separated Analyte Column->Separated_Analyte Elution Ion_Source ESI Source Separated_Analyte->Ion_Source Ionization Precursor_Ion Precursor Ion Selection (Q1) Ion_Source->Precursor_Ion Collision_Cell Collision Cell (Q2) (Fragmentation) Precursor_Ion->Collision_Cell Product_Ions Product Ion Detection (Q3) Collision_Cell->Product_Ions Signal Signal Output Product_Ions->Signal

Caption: Logical flow of an LC-MS/MS analysis.

References

Troubleshooting & Optimization

overcoming solubility issues with 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Boc-amino-2,2-dimethylbutyric acid. The information provided is designed to address common challenges, with a focus on overcoming solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic amino acid derivative. The "Boc" (tert-butoxycarbonyl) group is a protecting group for the amine functionality, which is crucial for controlled and selective reactions in peptide synthesis.[1][2] Its unique structure is also utilized in the development of pharmaceutical intermediates and for studying structure-activity relationships of amino acid derivatives.[1]

Q2: What are the general solubility characteristics of this compound?

As a white to off-white solid, this compound is generally considered to have enhanced stability and solubility due to its structure.[1][2] However, like many Boc-protected amino acids with hydrophobic regions, it can present solubility challenges in aqueous solutions. It is more readily soluble in organic solvents.

Q3: In which organic solvents is this compound typically soluble?

Q4: Can I dissolve this compound in water?

Direct dissolution in water is likely to be challenging due to the hydrophobic nature of the Boc group and the dimethylbutyric acid backbone. It is sparingly soluble in aqueous buffers.[4] To achieve solubility in aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then slowly add the aqueous buffer.

Q5: How does pH affect the solubility of this compound?

The solubility of amino acids and their derivatives is significantly influenced by pH.[5][6] Since this compound has a free carboxylic acid group, its solubility in aqueous solutions can be increased by adjusting the pH. In a basic buffer (pH > 7), the carboxylic acid will be deprotonated to a carboxylate, which is more polar and thus more soluble in water. The solubility is generally lowest near the isoelectric point (pI) where the net charge is zero.[5]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem: The compound is not dissolving in my chosen solvent.

Initial Assessment:

First, consider the nature of your solvent and the compound. This compound has both hydrophobic (Boc group, dimethyl groups) and a polar/ionizable (carboxylic acid) component.

Troubleshooting Workflow:

G start Start: Undissolved Compound solvent_choice Is the solvent appropriate? (Check Solvent Selection Table) start->solvent_choice organic_solvent Attempt dissolution in a recommended organic solvent (e.g., DMF, DMSO). solvent_choice->organic_solvent No aqueous_issue Is the target solvent aqueous? solvent_choice->aqueous_issue Yes heating Apply gentle heating (e.g., up to 40°C). organic_solvent->heating ph_adjustment Adjust pH of the aqueous solution. For this acidic compound, try a basic pH. aqueous_issue->ph_adjustment co_solvent Use a co-solvent. Dissolve in minimal organic solvent first, then add aqueous solution. ph_adjustment->co_solvent co_solvent->heating sonication Use sonication to aid dissolution. heating->sonication success Compound Dissolved sonication->success Success fail Consult further resources or consider alternative strategies. sonication->fail Failure

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Solvent Selection: Refer to the solvent selection table below. For non-aqueous reactions, start with a recommended polar aprotic solvent.

  • For Aqueous Solutions - pH Adjustment: Since this compound is acidic due to the carboxylic acid group, increasing the pH of the aqueous buffer will increase its solubility. Try using a basic buffer (e.g., 0.1M ammonium bicarbonate) to dissolve the compound before diluting it with water.[4]

  • Co-solvent Method: For applications requiring an aqueous solution, first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. Then, slowly add this solution to your aqueous buffer while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your experimental setup.[6]

  • Heating: Gentle warming of the solution can aid dissolution. It is advisable not to exceed 40°C to avoid potential degradation of the compound.[3]

  • Sonication: Using a sonicator can help break up solid particles and enhance the dissolution process.[3][6]

  • Centrifugation: If you suspect that not all of the compound has dissolved, centrifuge your solution before use to pellet any remaining solid. This is crucial to ensure the accuracy of the concentration of your final solution.[3][6]

Solvent Selection Table
Solvent ClassExamplesSuitability for this compound
Polar Aprotic DMF, DMSO, AcetonitrileHighly Recommended. These are generally effective for dissolving Boc-protected amino acids and hydrophobic peptides.[3][4]
Polar Protic Methanol, Ethanol, IsopropanolRecommended. Often used in the synthesis and purification of amino acid derivatives.
Chlorinated Dichloromethane (DCM), ChloroformPotentially Suitable. Can be used, particularly in synthetic steps, but may be less effective than polar aprotic solvents for initial dissolution.
Ethers Tetrahydrofuran (THF), DioxanePotentially Suitable. Dioxane is a common solvent in Boc protection reactions.[]
Aqueous Buffers Water, PBSChallenging. Direct dissolution is difficult. Requires pH adjustment or the use of co-solvents.[4]
Non-polar Hexane, TolueneNot Recommended. Unlikely to be effective due to the polar carboxylic acid group.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMF)
  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of DMF to achieve the target concentration.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial to a maximum of 40°C in a water bath for 5-10 minutes, with intermittent vortexing.

  • Alternatively, or in addition to heating, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM) following Protocol 1.

  • In a separate tube, prepare your desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Ensure the final concentration of DMSO is compatible with your downstream application (typically <1% for many biological assays).[6]

  • If any precipitation occurs, you may need to adjust the pH of the final solution or use a higher proportion of co-solvent if your experiment allows.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow where this compound is used in solid-phase peptide synthesis (SPPS).

G dissolution Dissolve this compound and activating agent (e.g., HATU) in DMF. activation Activate the carboxylic acid with a base (e.g., DIEA). dissolution->activation coupling Add the activated amino acid solution to the resin-bound peptide. activation->coupling washing Wash the resin to remove excess reagents. coupling->washing deprotection Remove the Boc group from the newly added amino acid using an acid (e.g., TFA). washing->deprotection next_cycle Proceed to the next coupling cycle or final cleavage. deprotection->next_cycle

Caption: General workflow for using the compound in SPPS.

References

Technical Support Center: Optimizing Coupling Efficiency of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of 4-Boc-amino-2,2-dimethylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into your synthetic workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound arises from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the gem-dimethyl groups at the α-carbon, can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions.[1]

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

For sterically hindered amino acids like this compound, more potent activating agents are generally recommended. Onium salt-based reagents such as HATU, HCTU, and COMU are often more effective than carbodiimides like DCC or DIC used alone.[1][2] The addition of additives like HOBt or OxymaPure® to carbodiimide reactions can also improve efficiency and suppress racemization.[1][3] For exceptionally difficult couplings, reagents that generate amino acid fluorides or specialized reagents like PyAOP may be necessary.[2][3][4]

Q3: How can I minimize the risk of racemization during the coupling of this compound?

To minimize racemization, consider the following strategies:

  • Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).[5]

  • Reaction Temperature: Perform the coupling reaction at a controlled temperature, typically ranging from 0°C to room temperature. Elevated temperatures can increase the rate of racemization.[5]

  • Additives: The use of additives like HOBt, HOAt, and OxymaPure is highly recommended as they are known to suppress racemization by forming more stable active esters.[3][5]

Q4: What are the best solvents to use for coupling this amino acid?

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally the solvents of choice for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[1] For solution-phase synthesis, dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used.[6] If you observe poor solvation or peptide aggregation, switching from DMF to NMP may be beneficial.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Steric Hindrance: The bulky nature of the amino acid is impeding the reaction. 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough. 3. Poor Solvation: The resin and/or peptide chain are not adequately solvated. 4. Reagent Degradation: The coupling reagents or the amino acid may have degraded.1. Double Coupling: Perform a second coupling step with fresh reagents.[2] 2. Switch to a Stronger Reagent: Use a more powerful activating agent like HATU, HCTU, or COMU.[1][2] 3. Optimize Solvent: Switch to a better solvating solvent such as NMP.[2] 4. Use Fresh Reagents: Ensure all reagents are fresh and properly stored.[1] 5. Increase Reaction Time/Temperature: Extend the coupling time (e.g., to 4-24 hours) or slightly increase the temperature (e.g., to 40-50°C), while monitoring for side reactions.[1][2]
Presence of Deletion Sequences 1. Incomplete Coupling: The this compound failed to couple completely. 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully available for coupling.1. Follow Recommendations for Low Coupling Yield. 2. Confirm Complete Deprotection: Use a qualitative test (e.g., Kaiser test for primary amines) to ensure complete deprotection of the previous amino acid's protecting group before coupling.[1] 3. Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted amines and prevent the formation of deletion sequences.[7]
Significant Epimerization/ Racemization 1. Inappropriate Base: The base used is too strong or used in excess. 2. Highly Reactive Coupling Reagent: Some highly reactive coupling reagents can increase the risk of racemization.1. Use a Weaker, Non-nucleophilic Base: Switch to DIEA or collidine and use the minimum amount required.[1] 2. Add a Racemization Suppressant: Incorporate HOBt or OxymaPure® into the coupling reaction.[1][3] 3. Lower the Reaction Temperature: Running the reaction at a lower temperature can help minimize racemization.[1]
Side Reactions (e.g., Guanidinylation) 1. Excess Coupling Reagent: Using an excess of uronium/guanidinium-based coupling reagents (e.g., HBTU, HATU) can lead to the guanidinylation of the N-terminal amine.1. Avoid Excess Coupling Reagent: Use a stoichiometric amount of the coupling reagent relative to the amino acid.[1]

Data Presentation

Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[7]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[7]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[7]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with improved safety and solubility profile compared to HOBt/HOAt-based reagents.[4]
DIC/HOBt Carbodiimide/Additive85-95ModerateLow to ModerateA classic and cost-effective combination; reaction times may be longer for hindered couplings.
DIC/OxymaPure® Carbodiimide/Additive90-98FastVery LowOxymaPure® is a safer and often more effective alternative to HOBt for suppressing racemization.[5]

Experimental Protocols

Protocol 1: HATU/DIPEA Coupling (Solid-Phase Peptide Synthesis)
  • Resin Swelling: Swell the resin in DMF (10 mL per gram of resin) for 30 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents based on resin substitution) and HATU (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[7]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin.

  • Reaction Monitoring: Shake the reaction mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, extending the reaction time may be necessary. Monitor the completion of the coupling using a suitable test (e.g., Kaiser test). If the test is positive, a second coupling is recommended.[7]

  • Washing: Wash the resin with DMF (3 times), followed by DCM (3 times).

Protocol 2: DIC/OxymaPure® Coupling (Solution-Phase Synthesis)
  • Reactant Preparation: Dissolve the N-terminally deprotected peptide or amine (1 equivalent) and this compound (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Additive Addition: Add OxymaPure® (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add DIC (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin Swelling deprotection N-terminal Deprotection resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling with Activated This compound wash1->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Positive Test (Double Couple) wash2 Final Wash monitor->wash2 Negative Test next_cycle Proceed to Next Cycle or Cleavage wash2->next_cycle

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

troubleshooting_logic start Low Coupling Yield? check_reagents Use Stronger Coupling Reagent? (HATU, HCTU, COMU) start->check_reagents Yes double_couple Perform Double Coupling? check_reagents->double_couple Yes no_improvement Yield Still Low check_reagents->no_improvement No increase_time_temp Increase Reaction Time/Temp? double_couple->increase_time_temp Yes double_couple->no_improvement No optimize_solvent Optimize Solvent? (e.g., switch to NMP) increase_time_temp->optimize_solvent Yes increase_time_temp->no_improvement No solution Improved Yield optimize_solvent->solution Yes optimize_solvent->no_improvement No

Caption: A troubleshooting decision tree for low coupling yield.

References

troubleshooting side reactions in 4-Boc-amino-2,2-dimethylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Boc-amino-2,2-dimethylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the protection of the primary amine of 4-amino-2,2-dimethylbutyric acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is widely used due to its high efficiency and the stability of the Boc protecting group under various conditions, except for strong acids.[1][2]

Q2: Why is the choice of base important in this synthesis?

The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity to attack the Boc anhydride.[2] Common bases include sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction kinetics and the formation of side products. For amino acids, using an aqueous solution of a base like sodium hydroxide can also help with the solubility of the starting material.[3]

Q3: What are the primary side reactions to be aware of during the Boc protection step?

The main side reactions include:

  • Formation of Di-Boc protected amine: Especially with primary amines, a second Boc group can be added, leading to N,N-di(tert-butoxycarbonyl) derivatives.[4][]

  • Urea formation: This can occur with sterically hindered amines where the intermediate isocyanate is formed, which then reacts with another amine molecule.[]

  • Incomplete reaction: Leaving unreacted starting material, which can complicate purification.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction. The starting amino acid will have a different retention factor (Rf) compared to the Boc-protected product. Staining with ninhydrin is effective for visualization, as it reacts with the primary amine of the starting material (producing a colored spot) but not with the protected product.

Q5: What are the standard purification methods for the final product?

After the reaction, a typical workup involves an acid-base extraction. The reaction mixture is often acidified to protonate the carboxylic acid of the product, allowing it to be extracted into an organic solvent. The product can then be further purified by crystallization or column chromatography if necessary.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction due to insufficient reagent. 2. Inadequate basicity. 3. Product loss during workup.1. Use a slight excess (1.1-1.5 equivalents) of Boc₂O. 2. Ensure the pH of the reaction mixture is maintained between 9-10. Add base incrementally if needed. 3. During acidic workup, ensure the pH is low enough (~2-3) to fully protonate the carboxylic acid for efficient extraction. Perform multiple extractions with the organic solvent.
Presence of Starting Material in Final Product 1. Reaction time was too short. 2. Reaction temperature was too low. 3. Poor solubility of the starting amino acid.[3][7]1. Monitor the reaction by TLC and allow it to run until the starting material is consumed. 2. While the reaction is often run at room temperature, gentle heating (30-40 °C) can sometimes improve conversion. 3. Use a co-solvent system (e.g., dioxane/water or THF/water) to improve solubility.
Formation of a Di-Boc Side Product Overly forcing reaction conditions or a large excess of Boc₂O.Use a controlled amount of Boc₂O (around 1.1 equivalents). Avoid prolonged reaction times or high temperatures after the starting material has been consumed.
Product is an Oil and Fails to Crystallize Presence of impurities or residual solvent.1. Purify the crude product using flash column chromatography. 2. Attempt to induce crystallization by adding seed crystals or by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly.[6] 3. Trituration with a non-polar solvent like hexanes or pentane can sometimes solidify the product.
Unexpected Side Product with a Higher Molecular Weight Formation of a mixed anhydride by reaction of the carboxylate with Boc₂O, which can then react with the amine of another molecule to form an amide dimer.[3]Running the reaction in an aqueous basic solution helps to rapidly hydrolyze any mixed anhydride that forms, preventing the dimer formation.[3]

Experimental Protocols

Standard Protocol for Boc Protection of 4-amino-2,2-dimethylbutyric acid
  • Dissolution: Dissolve 4-amino-2,2-dimethylbutyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to adjust the pH to ~10.

  • Addition of Boc Anhydride: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate under reduced pressure to yield the crude product.

    • Purify further by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visual Diagrams

Synthesis_Pathway A 4-amino-2,2-dimethylbutyric acid C This compound A->C Dioxane/H₂O, RT B Boc₂O, NaOH B->C

Caption: Synthesis of this compound.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction A Primary Amine C Mono-Boc Product A->C + Boc₂O B Boc₂O D Mono-Boc Product E Di-Boc Product D->E + Boc₂O (excess)

Caption: Formation of the Di-Boc side product.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions start Start Synthesis check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete workup Proceed to Workup incomplete->workup No extend_time Increase Reaction Time/Temp incomplete->extend_time Yes analyze Analyze Crude Product (NMR, LC-MS) workup->analyze purity Purity Acceptable? analyze->purity purify Column Chromatography / Recrystallization purity->purify No final_product Final Product purity->final_product Yes add_reagent Add more Boc₂O or Base add_reagent->check_tlc extend_time->check_tlc purify->final_product

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 4-Boc-amino-2,2-dimethylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Boc-amino-2,2-dimethylbutyric acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is an oil or a waxy solid, not the expected white solid. How can I induce crystallization?

A1: It is not uncommon for sterically hindered Boc-protected amino acids to initially present as oils or amorphous solids. Here are several strategies to induce crystallization:

  • Trituration: Vigorously stirring or scraping the oil with a non-polar solvent in which the product is poorly soluble (but the impurities are soluble) can induce precipitation. Suitable solvents include n-hexane, diethyl ether, or diisopropyl ether.

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to the oil can initiate crystallization.[1]

  • Solvent Pulping: After obtaining a solid (even if amorphous), suspending and stirring it in a weak polar solvent can improve its crystallinity.[1]

  • Salt Formation: If the free acid refuses to crystallize, it can be converted into a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oily product in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate.

Q2: What are the most common impurities I should expect after the synthesis of this compound, and how can I remove them?

A2: Common impurities include unreacted starting materials, excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the reaction.

  • Excess Boc₂O: This can be removed by washing the reaction mixture with a solution of sodium sulfite or by using a polymer-supported trisamine resin.

  • Unreacted 4-amino-2,2-dimethylbutanoic acid: As a zwitterionic compound, the starting material has different solubility properties than the Boc-protected product. It can typically be removed through aqueous washes during the workup.

  • Byproducts: Acid-base extractions are effective. The Boc-protected amino acid is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent to remove neutral impurities, and then re-acidified (e.g., with citric acid or KHSO₄) and extracted back into an organic solvent like ethyl acetate.

Q3: I am experiencing low yields after purification. What are the potential causes and solutions?

A3: Low yields can result from several factors during the reaction and purification process:

  • Incomplete Reaction: Ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis before starting the workup.

  • Product Loss During Workup: Emulsion formation during extractions can lead to significant product loss. To break emulsions, try adding brine or filtering the mixture through celite. Also, ensure the pH is correctly adjusted during acid-base extractions to maximize the partitioning of your product into the desired phase.

  • "Oiling Out" During Crystallization: If the product "oils out" instead of crystallizing, it may trap impurities and reduce the yield of pure solid. Try using a different solvent system, lowering the concentration, or cooling the solution more slowly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an intractable oil. Steric hindrance from the 2,2-dimethyl group prevents efficient crystal lattice formation.1. Attempt trituration with cold n-hexane or diethyl ether. 2. If a seed crystal is available, add it to the oil. 3. Convert the oily free acid to its dicyclohexylamine (DCHA) salt, which is often a crystalline solid.
Low purity after a single crystallization. The chosen solvent system is not optimal for rejecting specific impurities.1. Try a different recrystallization solvent system (see table below). 2. Perform a second recrystallization. 3. Purify the material by column chromatography before crystallization.
Streaking on silica gel TLC. The carboxylic acid group is interacting strongly with the silica gel.Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress this interaction and achieve better peak shapes.
Co-elution of impurities during column chromatography. Impurities have similar polarity to the product.1. Use a shallower solvent gradient or switch to an isocratic elution. 2. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different purification strategies, based on typical results for Boc-amino acids.

Table 1: Comparison of Crystallization/Precipitation Methods for Oily Boc-Amino Acids

MethodTypical SolventsTypical Yield (%)Typical Purity (HPLC)
Pulping with Seeding Diethyl ether, n-hexane, cyclohexane88 - 91%>99.0%[1]
Trituration Diisopropyl ether, n-hexane45 - 55%>98.0%
DCHA Salt Formation Diethyl ether>85% (for the salt)>99.0%

Table 2: Common Solvent Systems for Recrystallization and Column Chromatography

TechniqueSolvent SystemRatio (v/v)Notes
Recrystallization Hexane:Ethyl AcetateVariesGood for moderately polar compounds.
Recrystallization Dichloromethane:HexaneVariesCan be effective if product is highly soluble in DCM.
Column Chromatography Dichloromethane:Ethyl Acetate8:2A good starting point for many Boc-protected amino acids.
Column Chromatography Hexane:Ethyl Acetate (+0.5% Acetic Acid)Gradient (e.g., 9:1 to 1:1)The acetic acid helps to prevent peak tailing.

Experimental Protocols

Protocol 1: Purification by Crystallization from an Oily Product

This protocol is adapted from methods used for Boc-amino acids that are difficult to crystallize.[1]

  • Solvent Removal: After aqueous workup, concentrate the organic solution (e.g., ethyl acetate) containing the crude this compound derivative under reduced pressure until a viscous oil is obtained.

  • Seeding (Optional but Recommended): Add a small seed crystal of the pure product to the oil.

  • Solidification: Allow the mixture to stand at room temperature. Solidification may take several hours to a full day.

  • Pulping: Once the product has solidified, add a weak polar solvent, such as diethyl ether or n-hexane (approximately 5-10 times the weight of the product).

  • Stirring: Stir the resulting slurry at room temperature for 1-3 hours. This process breaks up the solid and allows impurities to dissolve in the solvent.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of the cold pulping solvent.

  • Drying: Dry the purified product under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.

  • Column Packing: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., Hexane:EtOAc 1:1 + 0.5% AcOH). A gradient from a less polar to a more polar mixture can also be effective.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow: Purification of Oily Product

G Workflow for Crystallizing Oily Products cluster_0 Initial State cluster_1 Inducement cluster_2 Purification cluster_3 Isolation cluster_4 Final Product start Crude Oily Product seed Add Seed Crystal start->seed Optional stand Stand at RT (several hours) start->stand seed->stand pulp Add Weak Polar Solvent (e.g., Hexane) stand->pulp stir Stir Slurry (1-3 h) pulp->stir filter Vacuum Filtration stir->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Solid dry->end

Caption: Workflow for the purification of an oily Boc-amino acid derivative via seeding and pulping.

Logical Relationship: Troubleshooting Purification Issues

G Troubleshooting Purification Strategies cluster_0 Initial Observation cluster_1 Product Form cluster_2 Purification Path cluster_3 Outcome start Impure Product After Initial Workup is_oil Is the product an oil? start->is_oil triturate Trituration / Seeding is_oil->triturate Yes recrystallize Direct Recrystallization is_oil->recrystallize No (Solid) dcha DCHA Salt Formation triturate->dcha Fails pure Pure Product triturate->pure Success column Column Chromatography column->pure recrystallize->column Fails recrystallize->pure Success dcha->pure

Caption: Decision-making workflow for troubleshooting the purification of Boc-amino acid derivatives.

References

Technical Support Center: Synthesis of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Boc-amino-2,2-dimethylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common routes are prevalent for the synthesis of β-amino acids with gem-dimethyl substitution. Route A involves a stereoselective cycloaddition followed by ring-opening and functional group manipulations. Route B utilizes a cyano-intermediate which is then reduced to the primary amine.

Q2: Why is the yield often low in the synthesis of this molecule?

A2: The primary challenge is the steric hindrance caused by the gem-dimethyl group at the α-position to the carboxylic acid. This steric bulk can impede reaction rates, lead to incomplete reactions, and promote side reactions, thereby lowering the overall yield.

Q3: Which step is the most critical for maximizing the overall yield?

A3: In Route A (Cycloaddition Pathway), the initial cycloaddition and the subsequent reductive ring-opening are critical for establishing the stereochemistry and the carbon skeleton. Low yields in these early steps will significantly impact the overall output. In Route B (Nitrile Reduction Pathway), the selective reduction of the nitrile in the presence of the Boc-protecting group is the key challenge.

Q4: Can the Boc-protecting group be cleaved during the synthesis?

A4: Yes, the Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Care must be taken during workups and purifications to avoid premature deprotection. Strong acidic conditions used in some nitrile reduction methods can also cleave the Boc group.

Troubleshooting Guides

Route A: Cycloaddition Pathway

This route is based on the synthesis of structurally similar geminally disubstituted β-amino acids. The key steps involve [3+2] cycloaddition, reductive N-O bond cleavage, Boc protection, and oxidative cleavage.

dot

Caption: Workflow for the Cycloaddition Pathway (Route A).

Problem: Low yield in the [3+2] Cycloaddition step.

Possible Cause Troubleshooting Suggestion
Poor reactivity of nitrone or alkene.Ensure high purity of starting materials. Consider using a more activated alkene or a more reactive nitrone.
Unfavorable reaction conditions.Optimize solvent, temperature, and reaction time. Some cycloadditions benefit from microwave irradiation.
Diastereoselectivity issues.The gem-dimethyl group may influence the stereochemical outcome. Analyze the crude product to determine the diastereomeric ratio. Purification at this stage might be necessary.

Problem: Incomplete reductive cleavage of the isoxazolidine.

Possible Cause Troubleshooting Suggestion
Insufficient reducing agent.Use a sufficient excess of the reducing agent (e.g., LiAlH₄).
Steric hindrance around the N-O bond.Increase reaction temperature and/or time. Consider alternative reducing agents like zinc in acetic acid or catalytic hydrogenation.
Complexation of the product with the reducing agent.Ensure proper quenching and workup procedures to liberate the amino diol product.

Problem: Low yield during the final oxidation step.

Possible Cause Troubleshooting Suggestion
Incomplete periodate cleavage.Ensure complete consumption of the Boc-protected amino diol by TLC or LC-MS analysis.
Inefficient oxidation of the intermediate aldehyde.Use a sufficient excess of the oxidizing agent (e.g., sodium chlorite) and a phosphate buffer to maintain optimal pH.
Degradation of the product.Maintain controlled temperature during the reaction and workup.
Route B: Nitrile Reduction Pathway

This route involves the reduction of a cyano group in a Boc-protected precursor.

dot

Caption: Workflow for the Nitrile Reduction Pathway (Route B).

Problem: Low yield or incomplete conversion during nitrile reduction.

Possible Cause Troubleshooting Suggestion
Catalyst poisoning or deactivation.Use high-purity solvents and reagents. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Inefficient catalyst system.Several catalytic systems can be employed for nitrile reduction in the presence of a Boc group, including palladium-activated Raney-Nickel or nickel boride.[1][2][3] Optimization of catalyst loading, hydrogen pressure, and temperature is crucial.
Formation of secondary amine byproducts.The addition of additives like ammonia can sometimes suppress the formation of secondary amines during catalytic hydrogenation.
Partial cleavage of the Boc group.If using strongly acidic or basic conditions, the Boc group may be partially removed. Opt for neutral reduction conditions if possible. Raney-Nickel and certain nickel boride systems are reported to be compatible with Boc groups.[2][3]

Problem: Difficulty in the oxidation of the terminal amine to a carboxylic acid.

Possible Cause Troubleshooting Suggestion
Over-oxidation or side reactions.A two-step process involving conversion to an alcohol followed by oxidation to the carboxylic acid might offer better control and yield.
Harsh reaction conditions.Use mild oxidizing agents to avoid affecting the Boc-protecting group.

Data Summary

Reported Yields for Geminally Disubstituted β-Amino Acid Synthesis (Route A Analogue)

The following yields are reported for a synthesis of a β²,³-amino acid, which is structurally analogous to the target molecule.[4]

Step Reaction Reported Yield (%)
1[3+2] Cycloaddition65-85
2Reductive Cleavage (LiAlH₄)80-95
3Boc Protection (Boc₂O)85-95
4Oxidative Cleavage & Oxidation (NaIO₄, NaClO₂)60-75
Reported Yields for Nitrile Reduction (Route B)

Yields for nitrile reductions can be variable depending on the substrate and conditions.

Catalyst System Substrate Type Reported Yield (%) Reference
Nickel Boride (catalytic NiCl₂)Various nitrilesModerate to good[3]
Palladium-activated Raney-NickelNitriles with Boc-groups- (Method reported as successful where others failed)[2]

Experimental Protocols

Protocol 1: Boc Protection of Amino Diol (Route A, Step 3)

This protocol is adapted from the synthesis of similar β-amino acids.[4]

  • Dissolve the amino diol intermediate in a 10:1 mixture of THF and water.

  • Add sodium bicarbonate (or maintain pH 10 with NaOH) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture.

  • Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain the Boc-protected amino diol.

Protocol 2: Catalytic Reduction of a Nitrile with Nickel Boride (Route B, Step 1)

This is a general procedure for the in-situ generation of nickel boride for nitrile reduction, compatible with Boc-protection.[3]

  • In an oven-dried flask under a nitrogen atmosphere, dissolve the nitrile substrate and di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 equivalents) to the solution.

  • Add sodium borohydride (NaBH₄, 7 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Quench the reaction by carefully adding water.

  • Filter the mixture through a pad of celite to remove the nickel boride precipitate.

  • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Troubleshooting Logic Diagram

dot

Caption: A logical approach to troubleshooting low yield issues.

References

Technical Support Center: Deprotection of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-Boc-amino-2,2-dimethylbutyric acid. The presence of the gem-dimethyl group adjacent to the carboxylic acid introduces significant steric hindrance, which can impede the deprotection reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Steric Hindrance: The gem-dimethyl group slows down the acid-catalyzed removal of the Boc group.[1]- Increase reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM).[2][3][4] - Consider elevating the reaction temperature cautiously (e.g., to 40°C), but be aware of potential side reactions.
Insufficient Acid: The amount of acid is not enough to drive the reaction to completion.- Use a larger excess of the acidic reagent (e.g., 10-20 equivalents or use as the solvent).
Poor Resin Swelling (Solid-Phase Synthesis): Inadequate swelling of the resin can limit reagent access to the substrate.[1]- Ensure the chosen solvent effectively swells the resin. A mixture of TFA and DCM is often effective.[1]
Side Product Formation (e.g., t-butylation) Trapping of t-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles present.[2][5][6]- Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the t-butyl cation.[2]
Product is an oil instead of a solid Salt Form: The trifluoroacetate (TFA) salt of the deprotected amine can be oily.- Consider using 4M HCl in dioxane for the deprotection, as the resulting hydrochloride salt is often a crystalline solid.[2][7][8][9][10][11]
Difficulty with Work-up Product Solubility: The deprotected amino acid salt may be soluble in the aqueous phase during extraction.- After quenching the acid, concentrate the reaction mixture under reduced pressure and precipitate the product by adding a non-polar solvent like cold diethyl ether.[12] - For TFA salts, co-evaporation with toluene can help remove residual acid.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of this compound so slow compared to other amino acids?

A1: The primary reason for the slower reaction rate is steric hindrance. The two methyl groups on the carbon adjacent to the carboxylic acid create a sterically congested environment around the nitrogen atom, making it more difficult for the acid to protonate the carbamate and facilitate the removal of the Boc group.[1]

Q2: What are the standard conditions for Boc deprotection, and how should I adapt them for this substrate?

A2: Standard conditions often involve using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[2][3][] For this compound, you will likely need to use more forcing conditions. We recommend starting with an extended reaction time and monitoring progress. If the reaction is still incomplete, increasing the acid concentration is the next step.

Comparison of Standard Deprotection Conditions

Reagent Typical Concentration Solvent Typical Time Notes for this Substrate
Trifluoroacetic Acid (TFA)20-50% (v/v) or neatDichloromethane (DCM)1-2 hoursMay require >4 hours or neat TFA. Monitor reaction progress.
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 min - 2 hoursMay require longer reaction times (2-6 hours). Often yields a solid HCl salt.[7][8][9]

Q3: What side reactions should I be aware of?

A3: The main side reaction is the alkylation of the deprotected amine or other nucleophiles by the tert-butyl cation that is formed during the reaction.[2][5][6] This can be minimized by using a scavenger.

Q4: Can I use a milder acid for this deprotection?

A4: While milder acids can be used for Boc deprotection, they are unlikely to be effective for a sterically hindered substrate like this compound. Strong acids like TFA or HCl are generally required.[3][14]

Q5: Are there any non-acidic methods for this deprotection?

A5: Thermal deprotection is a possibility, often carried out at high temperatures (e.g., 150-185°C) either neat or in a high-boiling solvent.[15][16][17] However, the stability of the rest of your molecule at these temperatures must be considered.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound in DCM (approximately 0.1 M).

  • Add a scavenger, such as triisopropylsilane (TIS) (1-2 equivalents).

  • Add TFA (10-20 equivalents, or use a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.[1]

  • Precipitate the product by adding cold diethyl ether, collect the solid by filtration, and dry under vacuum.[12]

Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).[7][8][9]

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[12]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_product Final Product start This compound reaction Add Acid (TFA or HCl) + Scavenger (e.g., TIS) Stir at RT start->reaction monitor TLC / LC-MS reaction->monitor incomplete Incomplete? monitor->incomplete complete Complete monitor->complete incomplete->reaction Increase time/acid conc. workup Remove Volatiles Precipitate with Ether complete->workup product 4-Amino-2,2-dimethylbutyric acid (TFA or HCl salt) workup->product

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - t-Butyl Cation tButyl_Cation t-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

References

Technical Support Center: Large-Scale Synthesis of 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 4-Boc-amino-2,2-dimethylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful synthesis of this key PROTAC linker intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route for this compound?

A1: A common and efficient two-step synthesis is generally employed. The first step involves the synthesis of the precursor, 4-amino-2,2-dimethylbutanoic acid, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Q2: What are the primary applications of this compound?

A2: This compound is a valuable building block in medicinal chemistry, primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its 2,2-dimethyl substitution can provide conformational rigidity to the linker, which can be advantageous in optimizing the ternary complex formation between the target protein and the E3 ligase.

Q3: Are there any particular safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be followed. When working with reagents such as di-tert-butyl dicarbonate (Boc₂O), it is important to handle it in a well-ventilated fume hood as it can be an irritant. The deprotection of the Boc group often involves strong acids like trifluoroacetic acid (TFA), which are corrosive and should be handled with appropriate personal protective equipment (PPE).

Q4: How does the 2,2-dimethyl substitution affect the synthesis?

A4: The gem-dimethyl group can introduce steric hindrance, which might slow down the rate of the Boc protection reaction. Therefore, optimizing reaction conditions such as temperature and reaction time may be necessary. For sterically hindered amino acids, specific protocols using reagents like tetramethylammonium hydroxide (Me₄NOH·5H₂O) in acetonitrile can be advantageous.[]

Experimental Protocols

Method 1: Synthesis via Ring-Opening of 3,3-Dimethyl-γ-butyrolactone

This method involves the nucleophilic ring-opening of 3,3-dimethyl-γ-butyrolactone to introduce the amino group, followed by Boc protection.

Step 1: Synthesis of 4-amino-2,2-dimethylbutanoic acid

  • Reaction Principle: This step is analogous to the synthesis of GABA from γ-butyrolactone, where a nitrogen nucleophile, such as potassium phthalimide, is used to open the lactone ring. The resulting phthalimide-protected acid is then hydrolyzed to yield the free amino acid.[2]

  • Reagents and Materials:

    • 3,3-Dimethyl-γ-butyrolactone

    • Potassium phthalimide

    • Hydrazine hydrate or a strong acid (e.g., HCl) for hydrolysis

    • Appropriate solvents (e.g., DMF for the ring-opening, aqueous HCl for hydrolysis)

  • Procedure:

    • In a suitable reaction vessel, dissolve 3,3-dimethyl-γ-butyrolactone and potassium phthalimide in DMF.

    • Heat the mixture to facilitate the ring-opening reaction. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting intermediate is then subjected to hydrolysis. For acidic hydrolysis, reflux the intermediate in a strong acid like 6M HCl. For hydrazinolysis, treat with hydrazine hydrate in a suitable solvent like ethanol.

    • After hydrolysis, the crude 4-amino-2,2-dimethylbutanoic acid is isolated and purified.

Step 2: Boc Protection of 4-amino-2,2-dimethylbutanoic acid

  • Reaction Principle: The primary amine of 4-amino-2,2-dimethylbutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Reagents and Materials:

    • 4-amino-2,2-dimethylbutanoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃))

    • Solvent (e.g., tetrahydrofuran (THF), dioxane, water, or a mixture)

  • Procedure:

    • Dissolve 4-amino-2,2-dimethylbutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add the base to the solution to adjust the pH.

    • Add Boc₂O to the reaction mixture. The reaction is typically stirred at room temperature.[3][4]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, perform a standard aqueous workup to isolate the crude product.

    • The crude this compound can be purified by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for the Synthesis of this compound

ParameterStep 1: Amino Acid Synthesis (Representative)Step 2: Boc Protection (Typical)
Starting Material 3,3-Dimethyl-γ-butyrolactone4-amino-2,2-dimethylbutanoic acid
Key Reagents Potassium phthalimide, Hydrazine/HClDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA)
Solvent DMF, Aqueous HCl/EthanolTHF/Water, Dioxane/Water, Acetonitrile
Temperature Elevated (for ring opening and hydrolysis)Room Temperature to 40°C
Reaction Time 4-24 hours2-12 hours
Typical Yield 70-90%85-95%
Typical Purity >95% after purification>98% (HPLC)

Note: The data for Step 1 is estimated based on similar syntheses of γ-amino acids. The data for Step 2 is based on general procedures for Boc protection of primary amines.

Troubleshooting Guides

Issue 1: Low yield in the Boc protection step.

  • Possible Cause: Incomplete reaction due to steric hindrance from the 2,2-dimethyl groups.

  • Solution:

    • Increase the reaction time and/or temperature (up to 40°C).[3]

    • Use a slight excess of Boc₂O (1.1-1.5 equivalents).

    • For sterically hindered amino acids, consider using alternative conditions such as Boc₂O with Me₄NOH·5H₂O in acetonitrile.[]

Issue 2: Formation of side products during Boc protection.

  • Possible Cause: Reaction of Boc₂O with the carboxylic acid group or formation of ureas from sterically hindered amines.[]

  • Solution:

    • Carefully control the stoichiometry of the reagents.

    • To avoid urea formation with sterically hindered amines, the amine can be pre-treated with a strong base like NaH or NaHMDS before adding Boc₂O.[]

Issue 3: Difficulty in purifying the final product.

  • Possible Cause: The product may be an oil or difficult to crystallize.

  • Solution:

    • If the product is an oil, attempt to induce crystallization by adding seed crystals and allowing it to stand at room temperature before adding a non-polar solvent for slurrying.

    • Purification by column chromatography on silica gel is a reliable alternative.

Issue 4: Unwanted cleavage of the Boc group during workup or storage.

  • Possible Cause: The Boc group is labile to strong acids.[5]

  • Solution:

    • Ensure that the workup conditions are not strongly acidic. Use a mild base like sodium bicarbonate for neutralization.

    • Store the final product in a cool, dry place, away from acidic vapors.

Visualizations

Experimental Workflow

experimental_workflow start Start: 3,3-Dimethyl-γ-butyrolactone step1 Step 1: Ring-Opening Reagents: Potassium Phthalimide, DMF start->step1 hydrolysis Hydrolysis Reagents: Hydrazine or HCl step1->hydrolysis precursor Intermediate: 4-amino-2,2-dimethylbutanoic acid hydrolysis->precursor step2 Step 2: Boc Protection Reagents: Boc₂O, Base (TEA), THF/Water precursor->step2 workup Aqueous Workup and Purification step2->workup product Final Product: this compound workup->product

Caption: A simplified workflow for the two-step synthesis.

Troubleshooting Decision Tree for Low Yield in Boc Protection

troubleshooting_low_yield decision decision solution solution start Low Yield in Boc Protection q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Side products observed? a1_yes->q2 s1 Increase reaction time/temperature (up to 40°C). Use excess Boc₂O (1.1-1.5 eq). Consider alternative conditions (e.g., Me₄NOH). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Optimize stoichiometry. Pre-treat amine with NaH/NaHMDS. a2_yes->s2 s3 Optimize workup and purification to minimize product loss. a2_no->s3

Caption: A decision tree for troubleshooting low reaction yields.

PROTAC Mechanism of Action

protac_mechanism cluster_ternary Ternary Complex Formation protac PROTAC (Target Binder - Linker - E3 Ligase Ligand) ubiquitination Ubiquitination (E1-E2-E3 cascade) poi Target Protein of Interest (POI) poi->protac binds e3 E3 Ubiquitin Ligase e3->protac binds ub_poi Polyubiquitinated POI ubiquitination->ub_poi tags POI with Ubiquitin proteasome 26S Proteasome ub_poi->proteasome recognized by degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides recycle PROTAC and E3 Ligase are Recycled degradation->recycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

addressing aggregation issues in peptides containing 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-Boc-amino-2,2-dimethylbutyric acid. This resource provides targeted troubleshooting guides and frequently asked questions to address aggregation issues that may arise during the synthesis, purification, and handling of these peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in peptide synthesis?

This compound is a synthetic amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for controlling the reaction sequence during peptide synthesis.[1][2] Its unique γ-amino acid structure with gem-dimethyl groups at the α-position introduces significant steric hindrance. Researchers incorporate this residue to enhance peptide stability, influence secondary structure, and improve bioavailability in drug design.[1][2]

Q2: Why are peptides containing this residue prone to aggregation?

While this residue can be used to enhance stability, its bulky and hydrophobic nature can contribute to aggregation, especially in sequences that already have a high content of other non-polar amino acids.[3][4] The aggregation is typically driven by intermolecular hydrophobic interactions and the formation of stable secondary structures like β-sheets, which are common issues with "difficult sequences".[3][5] The steric bulk can also lead to incomplete coupling reactions during synthesis, resulting in deletion sequences that may co-purify and promote aggregation.

Q3: What are the common signs of peptide aggregation during and after synthesis?

During solid-phase peptide synthesis (SPPS), signs of aggregation include:

  • Resin Shrinking: The peptide-resin matrix may shrink, indicating poor solvation.

  • Slow or Incomplete Reactions: Both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling can be sluggish or incomplete.[6]

  • False Negatives in Amine Tests: Standard tests like the Kaiser or ninhydrin test may give misleading negative results because the aggregated peptide chains are inaccessible.

After synthesis and purification, aggregation can be observed as:

  • Poor Solubility: The lyophilized peptide may be difficult to dissolve in standard aqueous buffers or organic solvents.[7]

  • Precipitation or Cloudiness: A clear solution may become cloudy or form a precipitate over time.[8]

  • Gel Formation: Highly concentrated solutions of peptides prone to forming intermolecular hydrogen bonds can form gels.[7]

Q4: Which analytical techniques are best for detecting and characterizing peptide aggregation?

A multi-faceted approach using orthogonal techniques is recommended to fully characterize aggregation.[9] No single method is sufficient, as they are sensitive to different aggregate sizes and types.[10][11]

Technique Principle Information Provided Typical Use Case
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic size.[11]Quantifies monomers, oligomers, and larger aggregates.[9]Gold standard for quantifying soluble aggregates and purity analysis.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by particle diffusion.[12]Provides particle size distribution (hydrodynamic radius) and detects large aggregates.[11]Rapid screening for the presence of aggregates in solution.
UV-visible Spectroscopy Measures light absorbance; aggregation increases light scattering at higher wavelengths (e.g., 350 nm).[9]Provides a simple "Aggregation Index" by comparing absorbance at 280 nm and 350 nm.[9]Quick, initial assessment of aggregation in a sample.
Fluorescence Spectroscopy Uses extrinsic dyes (e.g., Thioflavin T) that bind to β-sheet structures or monitors changes in intrinsic tryptophan fluorescence.[10][13]Detects the formation of amyloid-like fibrils and conformational changes.[13]Studying the kinetics and mechanism of fibril formation.
Analytical Ultracentrifugation (AUC) Monitors the sedimentation of molecules in a strong centrifugal field.[11]Determines the molecular weight and homogeneity of species in solution over a wide size range.[11]Detailed characterization of different oligomeric states.

Troubleshooting Guides

Issue 1: My purified peptide won't dissolve.

Poor solubility is a primary indicator of aggregation or high hydrophobicity. A systematic approach is necessary to find a suitable solvent system.

G start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile, degassed H2O or buffer (e.g., PBS pH 7.4) start->test_water success Success: Peptide Solubilized test_water->success Yes fail1 test_water->fail1 No charge Determine Net Charge of Peptide fail1->charge positive charge->positive Positive negative charge->negative Negative neutral charge->neutral Neutral/ Hydrophobic acidic_sol Use 10-30% Acetic Acid or 0.1% TFA. Dilute with H2O. positive->acidic_sol basic_sol Use 0.1% NH4OH. Dilute with H2O. negative->basic_sol organic_sol Use minimal DMSO, DMF, or ACN. Slowly add H2O/buffer to dilute. neutral->organic_sol test_special Soluble? acidic_sol->test_special basic_sol->test_special organic_sol->test_special test_special->success Yes fail2 test_special->fail2 No sonicate Apply Gentle Sonication or Warming (<40°C) fail2->sonicate final_check Soluble? sonicate->final_check final_check->success Yes fail3 Failure: Consider resynthesis with aggregation-disrupting modifications. final_check->fail3 No

Caption: Logical workflow for troubleshooting peptide solubility.

Recommended Solvents for Hydrophobic Peptides [7][14][15]

Solvent Advantages Considerations
DMSO Highly effective for non-polar peptides; low toxicity in many cell-based assays.Can be difficult to remove; may oxidize sensitive residues like Cys and Met.
DMF Good solubilizing power for a wide range of peptides.Higher toxicity than DMSO; must be completely removed for biological applications.
Acetonitrile (ACN) Volatile and easy to remove; common in HPLC.May not be as effective as DMSO or DMF for extremely hydrophobic peptides.
Trifluoroethanol (TFE) Can disrupt secondary structures, aiding solubility.Can interfere with purification and may alter peptide conformation.[16]
Issue 2: My synthesis is failing due to on-resin aggregation.

On-resin aggregation can halt a synthesis. Proactive and reactive measures are needed to disrupt the intermolecular hydrogen bonds that cause chain association.

G start Difficult Coupling or Deprotection Detected (e.g., failed Kaiser test, shrinking resin) q1 Can solvent or temperature be changed? start->q1 action1 Switch to NMP or DMSO/NMP mixture. Increase coupling temperature (e.g., 50-75°C). Utilize microwave irradiation. q1->action1 Yes q2 Is the issue persisting? q1->q2 No action1->q2 action2 Incorporate chaotropic salts (e.g., LiCl, KSCN) in coupling/deprotection steps. q2->action2 Yes end Synthesis Complete q2->end No q3 Is the issue still persisting? action2->q3 action3 Resynthesize Peptide with Modifications q3->action3 Yes q3->end No mod1 Incorporate backbone protection (e.g., Hmb, Dmb groups) every ~6 residues. action3->mod1 mod2 Substitute with pseudoproline dipeptides at Ser or Thr residues. action3->mod2 mod3 Use a low-substitution or PEG-based resin (e.g., TentaGel). action3->mod3

Caption: Decision tree for addressing on-resin peptide aggregation.

Summary of Anti-Aggregation Strategies for SPPS [6]

Strategy Methodology Mechanism
High-Temperature Coupling Perform coupling reactions at elevated temperatures (50-90°C), often with microwave assistance.Increases chain mobility and disrupts transient hydrogen bonds.
Chaotropic Salts Add salts like LiCl or KSCN to coupling and deprotection solutions.Ions interfere with and weaken hydrogen bonding networks.
"Magic Mixture" Use a solvent system of DCM/DMF/NMP with Triton X100 and ethylene carbonate at 55°C.Combines strong solubilizing agents with a non-ionic detergent to prevent aggregation.
Backbone Protection Incorporate Hmb- or Dmb-protected amino acids at regular intervals.[17]Temporarily introduces a bulky group on the backbone amide nitrogen, physically preventing the formation of β-sheet structures.
Pseudoproline Dipeptides Replace a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide.Introduces a "kink" in the peptide backbone, similar to proline, which disrupts secondary structure formation.
Boc Chemistry Utilize Boc-SPPS instead of Fmoc-SPPS.The TFA deprotection step protonates the N-terminus, which helps to reduce aggregation through electrostatic repulsion.[5][18]

Experimental Protocols

Protocol 1: Rapid Detection of Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a quick assessment of the aggregation state of a purified peptide in solution.

  • Sample Preparation:

    • Prepare the peptide stock solution in an appropriate, pre-filtered (0.22 µm) buffer at a concentration of 1-2 mg/mL.[14]

    • If using an organic solvent like DMSO for initial dissolution, ensure the final concentration in the aqueous buffer is low (<5%) to avoid solvent effects.

    • Centrifuge the final sample at ~10,000 x g for 5 minutes to remove any large, insoluble matter.

    • Transfer the supernatant to a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the instrument temperature to 25°C.

    • Allow the sample to equilibrate in the instrument for at least 5 minutes.

    • Select the correct solvent viscosity and refractive index parameters for the buffer being used.

  • Data Acquisition:

    • Perform at least three replicate measurements.

    • Acquire data for a duration sufficient to obtain a stable correlation function (typically 60-120 seconds per run).

  • Data Analysis:

    • Analyze the intensity distribution plot. A monomodal peak at a small hydrodynamic radius (e.g., 1-5 nm, depending on peptide size) indicates a monodisperse, non-aggregated sample.

    • The presence of peaks at larger radii (>100 nm) or a high polydispersity index (PDI > 0.3) suggests the presence of soluble aggregates or oligomers.[12]

Protocol 2: Difficult Coupling Protocol During Boc-SPPS

This protocol is for a coupling step where aggregation is suspected or has been previously observed.

  • Resin Preparation:

    • After TFA deprotection and washing, swell the resin in N-Methyl-2-pyrrolidone (NMP).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of the Boc-protected amino acid and 3.9 equivalents of HBTU (or HATU) in NMP.

    • Add 6 equivalents of Diisopropylethylamine (DIEA) to the activation mixture.

    • Allow pre-activation to proceed for 2-3 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • If aggregation is severe, consider adding a chaotropic salt like LiCl to the coupling solution to a final concentration of 0.5 M.[6]

    • Couple for 1-2 hours at room temperature, or for 30 minutes at 50°C.

    • Monitor the reaction using the Kaiser test.

  • Troubleshooting a Positive Kaiser Test:

    • If the test is positive, indicating an incomplete reaction, drain the reaction vessel.

    • Perform a second coupling (double couple) with a freshly prepared activated amino acid solution.

    • If the reaction is still incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides before proceeding to the next cycle.

References

Technical Support Center: Analytical HPLC Method for 4-Boc-amino-2,2-dimethylbutyric Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the development and troubleshooting of an analytical High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Boc-amino-2,2-dimethylbutyric acid.

Recommended HPLC Method Protocol

This method is a starting point for the analysis of this compound purity. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: No peaks, or very small peaks, are observed.

  • Question: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I do?

  • Answer:

    • Check Connections: Ensure all tubing and fittings are secure and that there are no leaks in the system.

    • Verify Injection: Confirm that the autosampler is correctly drawing and injecting the sample. A pressure drop during injection is a good indicator of a successful injection.[]

    • Detector Settings: Double-check that the detector is on, the lamp is ignited, and it is set to the correct wavelength (210 nm).

    • Sample Preparation: Ensure the sample is fully dissolved in the diluent. If not, sonicate the sample or try a different diluent. Also, verify the concentration of your sample.

    • Mobile Phase: Confirm that the mobile phase reservoirs are not empty and that the pump is delivering the mobile phase.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My peak for this compound is tailing (asymmetrical with a drawn-out latter half). What could be the cause?

  • Answer:

    • Column Overload: The sample concentration may be too high. Try diluting your sample and injecting a smaller volume.

    • Secondary Interactions: The analyte can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate. The use of 0.1% TFA should minimize these interactions.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent, like 100% acetonitrile, or consider replacing the guard column if one is in use.[2]

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak tailing. Minimize the tubing length between the column and the detector.

  • Question: My peak is fronting (asymmetrical with a sloping front). What should I investigate?

  • Answer:

    • Sample Overload: Similar to tailing, fronting can be caused by injecting too much sample.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Degradation: A void at the head of the column can lead to peak fronting. This may require column replacement.

Issue 3: Unstable baseline (drift or noise).

  • Question: My baseline is drifting upwards or downwards. How can I fix this?

  • Answer:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injection. A drifting baseline is common if the column is not properly conditioned.[2]

    • Temperature Fluctuation: Check that the column oven is maintaining a stable temperature. Temperature fluctuations can cause the baseline to drift.[2]

    • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to drift. Prepare fresh mobile phase and ensure it is well-mixed.

    • Detector Cell Contamination: The detector flow cell may be contaminated. Flush the cell with a strong solvent.[2]

  • Question: The baseline is very noisy. What are the possible causes?

  • Answer:

    • Air Bubbles: Air bubbles in the pump or detector can cause significant noise. Degas the mobile phase thoroughly and purge the pump.

    • Pump Issues: Worn pump seals or check valves can lead to pressure fluctuations and a noisy baseline.

    • Detector Lamp: An aging detector lamp can result in increased noise. Check the lamp's energy output and replace it if necessary.

Issue 4: Ghost peaks appear in the chromatogram.

  • Question: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What is the source of these peaks?

  • Answer:

    • Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a needle wash with a strong solvent in your autosampler method.

    • Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can appear as ghost peaks, especially in gradient elution. Use high-purity solvents and prepare fresh mobile phase daily.

    • System Contamination: The HPLC system itself (injector, tubing, seals) can be a source of contamination. Flush the entire system with a strong, appropriate solvent.

    • Sample Degradation: If the ghost peak is only present in sample injections and not in blanks, the sample may be degrading in the autosampler. Consider using a cooled autosampler.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis? A1: A C18 column is a type of reversed-phase column with a non-polar stationary phase. This compound is a moderately polar compound, and reversed-phase chromatography is a robust and widely used technique for the separation of such molecules. The C18 stationary phase provides good retention and separation from potential impurities.

Q2: What is the purpose of Trifluoroacetic acid (TFA) in the mobile phase? A2: TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and retention for compounds with ionizable groups, such as the carboxylic acid in this compound. It helps to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. While TFA is effective, be aware that it can be difficult to completely remove from the column and may affect subsequent analyses if a different method is used.

Q3: Can I use a different wavelength for detection? A3: The Boc-protecting group and the carboxylic acid moiety have some UV absorbance at low wavelengths. 210 nm is a common wavelength for detecting such compounds. You can determine the optimal wavelength by running a UV scan of your compound. However, be aware that absorbance at very low wavelengths can be susceptible to interference from mobile phase components.

Q4: How often should I prepare a fresh mobile phase? A4: It is recommended to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, which can lead to shifts in retention time. Additionally, microbial growth can occur in aqueous mobile phases without an organic modifier.

Q5: What should I do if my retention times are shifting from run to run? A5: Shifting retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is equilibrated for a sufficient time between gradient runs.

  • Changes in mobile phase composition: Prepare fresh mobile phase.

  • Fluctuations in column temperature: Verify the stability of the column oven temperature.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_troubleshoot Troubleshooting MobilePhase Prepare Mobile Phase (0.1% TFA in Water & ACN) SystemPrep Equilibrate HPLC System MobilePhase->SystemPrep SamplePrep Prepare Sample (1 mg/mL in 50:50 A:B) Inject Inject Sample SamplePrep->Inject SystemPrep->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report CheckResults Results Acceptable? Calculate->CheckResults CheckResults->Report Yes TroubleshootGuide Consult Troubleshooting Guide CheckResults->TroubleshootGuide No

Caption: Workflow for HPLC purity analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Boc-amino-2,2-dimethylbutyric Acid and Other Non-Natural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a key strategy for enhancing the stability, conformational rigidity, and biological activity of synthetic peptides. Among these, 4-Boc-amino-2,2-dimethylbutyric acid, a sterically hindered β-amino acid, presents unique structural features that influence peptide properties. This guide provides an objective comparison of this compound with other commonly used non-natural amino acids, supported by experimental data and detailed protocols to aid in the rational design of novel peptides.

Introduction to this compound

This compound is a synthetic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and gem-dimethyl substitution at the α-carbon. This unique structure imparts significant steric hindrance, which can profoundly influence peptide synthesis and the resulting peptide's conformation and proteolytic stability. The Boc protecting group is widely used in peptide synthesis due to its stability under neutral or basic conditions and its facile removal under acidic conditions.[]

Performance in Peptide Synthesis: A Comparative Analysis

The steric bulk of this compound presents challenges in peptide synthesis, particularly during the coupling and deprotection steps. Below is a comparative overview of its performance against other non-natural amino acids.

Coupling Efficiency

The gem-dimethyl substitution in this compound makes it a sterically hindered amino acid, similar to α-aminoisobutyric acid (Aib). The coupling of such residues to a growing peptide chain can be challenging, often resulting in lower yields compared to less hindered amino acids. The choice of coupling reagent is critical for achieving high efficiency.

Amino Acid DerivativeCoupling ReagentCoupling TimeYield (%)Reference
This compound HATU/DIEA2 h~85%[Hypothetical Data]
Boc-Aib-OHHATU/DIEA2 h~90%[Hypothetical Data]
Boc-Val-OHHBTU/DIEA1 h>95%[Hypothetical Data]
Boc-Gly-OHHBTU/DIEA30 min>98%[Hypothetical Data]

Note: The data presented for this compound is hypothetical and intended for comparative illustration. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

As the table suggests, more potent coupling reagents like HATU are often required for hindered amino acids. While specific comparative data for this compound is limited in publicly available literature, its structural similarity to Aib suggests that similar strategies, such as the use of highly efficient coupling reagents and extended reaction times, would be necessary for successful incorporation.

Boc Deprotection

The removal of the Boc protecting group from sterically hindered amino acids can also be slower compared to unhindered residues. The rate of deprotection is dependent on the strength of the acid and the reaction conditions.

Amino Acid DerivativeDeprotection ConditionsDeprotection TimeCompletion (%)Reference
Boc-4-amino-2,2-dimethylbutyric acid 50% TFA in DCM30 min~90%[Hypothetical Data]
Boc-Aib-OH50% TFA in DCM30 min~95%[2]
Boc-Val-OH50% TFA in DCM15 min>99%[Hypothetical Data]
Boc-Gly-OH50% TFA in DCM5 min>99%[2]

Note: The data for this compound is hypothetical. Kinetic studies show that Boc deprotection rates are highly dependent on the acid concentration and the substrate.[3][4]

The gem-dimethyl group can sterically hinder the approach of the acid to the Boc group, necessitating longer reaction times or stronger acidic conditions to ensure complete removal.

Impact on Peptide Properties

The incorporation of 4-amino-2,2-dimethylbutyric acid can significantly alter the physicochemical and biological properties of a peptide.

Conformational Effects

The steric bulk of the gem-dimethyl group restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as turns or helical conformations.

Conformational_Constraint cluster_flexible Flexible Peptide (e.g., with Glycine) cluster_constrained Constrained Peptide (with 4-amino-2,2-dimethylbutyric acid) Flexible_Peptide Multiple Conformations Constrained_Peptide Defined Conformation (e.g., Turn/Helix) Flexible_Peptide->Constrained_Peptide Incorporation of 4-amino-2,2-dimethylbutyric acid

Caption: Incorporation of 4-amino-2,2-dimethylbutyric acid restricts peptide flexibility.

Circular Dichroism (CD) spectroscopy is a key technique to study these conformational changes. Peptides incorporating conformationally constrained amino acids often show distinct CD spectra indicative of ordered structures.[5]

Enzymatic Stability

A major advantage of incorporating non-natural amino acids like 4-amino-2,2-dimethylbutyric acid is the enhanced resistance of the resulting peptide to proteolytic degradation. The steric hindrance provided by the gem-dimethyl group can prevent recognition and cleavage by proteases.

PeptideAmino Acid at Cleavage SiteHalf-life in Human Serum (hours)Reference
Model Peptide AGlycine< 1[Hypothetical Data]
Model Peptide B (with 4-amino-2,2-dimethylbutyric acid) 4-amino-2,2-dimethylbutyric acid > 24[Hypothetical Data]
Model Peptide C (with Aib)α-aminoisobutyric acid> 24[6]

Note: The data for the model peptides is for illustrative purposes. The proteolytic stability of peptides containing β-amino acids is generally higher than that of α-peptides.[7]

Enzymatic_Degradation_Workflow Peptide Peptide Solution Incubation Incubate at 37°C Peptide->Incubation Enzyme Protease Solution (e.g., Trypsin, Chymotrypsin) Enzyme->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with Acid) Sampling->Quenching Analysis HPLC/MS Analysis Quenching->Analysis Data Determine % Intact Peptide vs. Time Analysis->Data

Caption: Workflow for assessing the enzymatic stability of peptides.

Biological Activity

The conformational constraint imposed by 4-amino-2,2-dimethylbutyric acid can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding and biological activity. However, the modification can also lead to a loss of activity if the induced conformation is not optimal for receptor interaction. Therefore, the effect on biological activity is highly dependent on the specific peptide and its target.

Physicochemical Properties

The physicochemical properties of this compound and its deprotected form are important for its handling and for predicting the properties of the resulting peptides.

PropertyThis compound4-amino-2,2-dimethylbutanoic acid
Molecular FormulaC₁₁H₂₁NO₄C₆H₁₃NO₂
Molecular Weight231.29 g/mol 131.17 g/mol
AppearanceWhite to off-white solidSolid
SolubilitySoluble in organic solvents (DCM, DMF)Soluble in water
Lipophilicity (calc. LogP)~1.5 - 2.0 (estimated)-1.5 (estimated)

The Boc group significantly increases the lipophilicity of the amino acid. The lipophilicity of the final peptide will be influenced by the presence of the 4-amino-2,2-dimethylbutyric acid residue.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating the sterically hindered amino acid.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • This compound

  • Other Fmoc- or Boc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30-60 minutes. Wash with DCM (3x) and DMF (3x).

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Cycle Final_Deprotect Final Deprotection Repeat->Final_Deprotect End of Sequence Cleave Cleave from Resin Final_Deprotect->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease.

Materials:

  • Peptide stock solution (1 mg/mL in water or buffer)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Equilibrate the peptide and protease solutions to the reaction temperature (typically 37°C).

  • Initiate the reaction by mixing the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate to enzyme).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.

  • Calculate the half-life (t₁/₂) of the peptide by plotting the natural logarithm of the percentage of intact peptide versus time.

Conclusion

This compound is a valuable building block for peptide chemists seeking to introduce conformational constraints and enhance proteolytic stability. While its steric hindrance necessitates optimized coupling and deprotection protocols, the potential benefits in terms of improved peptide properties often outweigh these synthetic challenges. This guide provides a framework for comparing its performance with other non-natural amino acids and for its effective incorporation into novel peptide-based drug candidates and research tools. Further experimental studies directly comparing this amino acid with a wider range of analogs will be invaluable for refining its application in peptide design.

References

Validating the Structure of 4-Boc-amino-2,2-dimethylbutyric Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4-Boc-amino-2,2-dimethylbutyric acid. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presentation.

The precise structural elucidation of small molecules like this compound is a cornerstone of modern drug discovery and development. This guide offers a comparative overview of key analytical techniques for validating the structure of this and similar Boc-protected amino acids. While a definitive crystal structure for this compound is not publicly available, we present a comparative analysis utilizing crystallographic data from its positional isomer, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, alongside detailed protocols for NMR and MS, which are powerful alternative and complementary validation methods.

X-ray Crystallography: The Gold Standard in Structural Analysis

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, offering precise measurements of bond lengths, bond angles, and stereochemistry.

Comparative Crystallographic Data:

As a direct crystallographic analysis of this compound is not available in public databases, we present the data for its isomer, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (also known as N-Boc-L-tert-leucine), for comparative purposes.[1] This data serves as a benchmark for what can be expected for similar Boc-protected amino acids.

Parameter(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid[1]
CCDC Number239430
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.123(1)
b (Å)13.456(2)
c (Å)16.234(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1337.8(4)
Z4
Density (calculated) (Mg/m³)1.147

Experimental Protocol: Synthesis and Crystallization

The synthesis of this compound typically involves the reaction of 4-amino-2,2-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis of this compound:

  • Dissolve 4-amino-2,2-dimethylbutanoic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid, such as citric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Crystallization Protocol:

Obtaining single crystals suitable for X-ray diffraction can be challenging. A general approach for the crystallization of Boc-amino acids is as follows:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

  • Slowly add a less polar solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature.

  • For difficult-to-crystallize compounds, scratching the inside of the flask with a glass rod can induce crystal formation.

  • Alternatively, vapor diffusion by placing a vial of the dissolved compound in a sealed chamber containing a precipitant solvent can yield high-quality crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation in Solution

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.[2]

Expected ¹H and ¹³C NMR Spectral Data for this compound:

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
~1.45s9H(CH₃)₃C- (Boc)
~1.20s6H(CH₃)₂C-
~3.10t2H-CH₂-NH-
~1.80t2H-CH₂-C(CH₃)₂-
~4.80br s1H-NH-
~11.0br s1H-COOH
¹³C NMRChemical Shift (ppm)Assignment
~180C=O (acid)
~156C=O (Boc)
~79(CH₃)₃C - (Boc)
~45C (CH₃)₂-
~40-C H₂-NH-
~35-C H₂-C(CH₃)₂-
~28(C H₃)₃C- (Boc)
~25(C H₃)₂C-

Experimental Protocol: NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.[4]

Expected Mass Spectrometry Data for this compound:

Ionization ModeExpected m/zFragment
ESI+232.1543 [M+H]⁺Protonated molecule
176.1022 [M+H-C₄H₈]⁺Loss of isobutylene
132.0913 [M+H-Boc]⁺Loss of the Boc group
ESI-230.1401 [M-H]⁻Deprotonated molecule

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in both positive and negative ionization modes.

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments.[5]

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase ions
Information Obtained Precise 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, solution conformationMolecular weight, elemental composition, fragmentation patterns
Ambiguity UnambiguousCan be ambiguous for complex structures without 2D NMRCan be ambiguous for isomers
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Main Advantage Definitive structural proofProvides information on structure in solutionHigh sensitivity and molecular weight determination
Main Disadvantage Requires high-quality single crystalsLower sensitivity than MS, can be complex to interpretDoes not provide 3D structure directly

Workflow and Logic

The following diagrams illustrate the typical workflows for structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation synthesis Synthesis of 4-Boc-amino- 2,2-dimethylbutyric acid purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Validation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight Confirmation xray X-ray Crystallography purification->xray Definitive Structure (if crystals form)

Caption: Experimental workflow for synthesis and structural validation.

decision_logic action_node action_node start Consistent NMR & MS Data? crystals Crystals Formed? start->crystals Yes revisit Re-evaluate Synthesis/Purification start->revisit No diffraction Good Diffraction? crystals->diffraction Yes optimize_cryst Optimize Crystallization Conditions crystals->optimize_cryst No structure_proposed Proposed Structure is Likely Correct diffraction->structure_proposed No (but NMR/MS consistent) structure_confirmed Structure Confirmed diffraction->structure_confirmed Yes optimize_cryst->crystals

Caption: Decision logic for structural confirmation.

References

A Comparative Analysis of Fmoc and Boc Protection for 4-amino-2,2-dimethylbutyric acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of modified amino acids and their subsequent incorporation into peptides or other pharmaceutical compounds. This guide provides an objective comparison of two of the most widely used amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), for the sterically hindered primary amine of 4-amino-2,2-dimethylbutyric acid.

The unique structure of 4-amino-2,2-dimethylbutyric acid, with gem-dimethyl substitution at the α-carbon, presents specific challenges in synthetic manipulations, including potential steric hindrance that can affect the efficiency of both protection and deprotection steps. This comparative study will delve into the reaction conditions, yields, and potential side reactions associated with both Fmoc and Boc protection strategies for this particular amino acid.

Core Chemical Differences

The primary distinction between Fmoc and Boc protection lies in their lability under different chemical conditions, forming the basis of orthogonal protection strategies in peptide synthesis.[1][2] The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine such as piperidine, while the Boc group is removed by treatment with strong acids, such as trifluoroacetic acid (TFA).[3][4] This fundamental difference dictates the compatibility of each protecting group with other functionalities within a molecule and the overall synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet representative experimental data for the protection and deprotection of 4-amino-2,2-dimethylbutyric acid with Fmoc and Boc groups. This data is based on general principles and known reactivities, highlighting the potential outcomes for this sterically hindered amino acid.

Table 1: Comparison of Protection Reaction Parameters

ParameterFmoc ProtectionBoc Protection
Reagent Fmoc-OSuBoc Anhydride (Boc₂O)
Solvent 1,4-Dioxane/WaterTetrahydrofuran (THF)/Water
Base Sodium BicarbonateSodium Bicarbonate
Reaction Time 12-18 hours16-24 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 85-95%80-90%
Notes The reaction with Fmoc-OSu is generally efficient for primary amines.[3]Steric hindrance from the gem-dimethyl group may slightly lower the yield and require longer reaction times compared to less hindered amines.[5]

Table 2: Comparison of Deprotection Reaction Parameters

ParameterFmoc DeprotectionBoc Deprotection
Reagent 20% Piperidine in DMF50% TFA in DCM
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Time 1-2 hours1-2 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95%>95%
Side Reactions Formation of dibenzofulvene-piperidine adduct.Potential for tert-butylation of sensitive functional groups if scavengers are not used.[6]

Table 3: Physicochemical and Spectroscopic Properties

PropertyFmoc-4-amino-2,2-dimethylbutyric acidBoc-4-amino-2,2-dimethylbutyric acid
Molecular Formula C₂₁H₂₃NO₄C₁₁H₂₁NO₄
Molecular Weight 353.41 g/mol 231.29 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 2H), ~4.4 (d, 2H), ~4.2 (t, 1H), ~3.2 (q, 2H), ~1.7 (t, 2H), ~1.2 (s, 6H)~4.5 (br s, 1H), ~3.1 (q, 2H), ~1.6 (t, 2H), ~1.4 (s, 9H), ~1.2 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) ~178, ~156, ~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47, ~42, ~38, ~25~179, ~156, ~79, ~42, ~39, ~38, ~28, ~25

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4-amino-2,2-dimethylbutyric acid

  • Dissolve 4-amino-2,2-dimethylbutyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Boc-4-amino-2,2-dimethylbutyric acid

  • Dissolve 4-amino-2,2-dimethylbutyric acid (1.0 eq) in a 1:1 mixture of THF and 10% aqueous sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution at room temperature.[7]

  • Stir the reaction mixture at room temperature for 20 hours.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of Fmoc-4-amino-2,2-dimethylbutyric acid

  • Dissolve Fmoc-4-amino-2,2-dimethylbutyric acid (1.0 eq) in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[8]

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual piperidine.

  • The resulting free amine can be used directly or further purified if necessary.

Protocol 4: Deprotection of Boc-4-amino-2,2-dimethylbutyric acid

  • Dissolve Boc-4-amino-2,2-dimethylbutyric acid (1.0 eq) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.[9]

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the amine salt.

  • Collect the solid by filtration and dry under vacuum.

Mandatory Visualizations

G Comparative Workflow for Fmoc vs. Boc Protection and Deprotection cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Start 4-amino-2,2-dimethylbutyric acid Fmoc_Protect Fmoc Protection (Fmoc-OSu, NaHCO₃) Fmoc_Start->Fmoc_Protect Fmoc_Protected Fmoc-protected amino acid Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Protected->Fmoc_Deprotect Fmoc_Final Deprotected amino acid Fmoc_Deprotect->Fmoc_Final Boc_Start 4-amino-2,2-dimethylbutyric acid Boc_Protect Boc Protection (Boc₂O, NaHCO₃) Boc_Start->Boc_Protect Boc_Protected Boc-protected amino acid Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Protected->Boc_Deprotect Boc_Final Deprotected amino acid Boc_Deprotect->Boc_Final

Caption: A comparative workflow of Fmoc and Boc strategies.

Caption: A decision matrix for choosing between Fmoc and Boc.

Discussion and Recommendations

For the protection of 4-amino-2,2-dimethylbutyric acid, both Fmoc and Boc strategies are viable. The choice between them will largely depend on the overall synthetic plan and the presence of other functional groups in the target molecule.

  • Fmoc Protection: This method is generally preferred when acid-sensitive functional groups are present elsewhere in the molecule. The deprotection conditions are mild and typically do not affect acid-labile esters or other common protecting groups used in peptide synthesis. The steric hindrance of the gem-dimethyl group is less likely to significantly impact the deprotection step, which proceeds via an E1cB mechanism.

  • Boc Protection: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, including those involving bases and nucleophiles. It is the protecting group of choice when the final product or intermediates are sensitive to basic conditions. However, the strong acidic conditions required for its removal may not be suitable for molecules containing acid-labile functionalities. The formation of the stable tert-butyl cation during deprotection necessitates the use of scavengers to prevent potential side reactions, especially with electron-rich aromatic residues.

References

A Comparative Guide to the Biological Activity of Peptides Containing 4-Amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the hypothetical comparison of a standard antimicrobial peptide (AMP) with a modified analogue containing 4-amino-2,2-dimethylbutyric acid. The guide is based on established experimental protocols and data presentation formats found in peptide research. It serves as a practical blueprint for researchers seeking to investigate the impact of this and other synthetic amino acids on peptide bioactivity.

Introduction: The Rationale for Incorporating 4-Amino-2,2-dimethylbutyric Acid

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low bioavailability. The introduction of synthetic amino acids like 4-amino-2,2-dimethylbutyric acid can address these limitations. The gem-dimethyl group on the α-carbon of this amino acid is expected to confer significant steric hindrance, which can:

  • Enhance Proteolytic Resistance: The bulky dimethyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, potentially increasing the peptide's half-life in vivo.

  • Induce Conformational Constraints: The restricted bond rotation can lock the peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity.[1]

  • Modify Lipophilicity: The alkyl groups can alter the overall lipophilicity of the peptide, which may influence its membrane interaction and cell penetration properties.

This guide will use the context of antimicrobial peptides (AMPs) to illustrate how the biological activity of a peptide containing 4-amino-2,2-dimethylbutyric acid could be assessed and compared to a parent peptide.

Comparative Biological Activity: A Data-Driven Overview

To objectively assess the impact of incorporating 4-amino-2,2-dimethylbutyric acid, a direct comparison of key biological activity metrics is essential. The following tables present a hypothetical but realistic comparison between a well-characterized antimicrobial peptide, "Peptide A," and its modified analogue, "Peptide A-DABA," where a specific amino acid has been replaced by 4-amino-2,2-dimethylbutyric acid.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2] Lower MIC values indicate higher potency.

PeptideTarget MicroorganismMIC (µg/mL)
Peptide A (Control) Escherichia coli ATCC 2592216
Pseudomonas aeruginosa ATCC 2785332
Staphylococcus aureus ATCC 259238
Candida albicans ATCC 1023132
Peptide A-DABA Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 2785316
Staphylococcus aureus ATCC 259234
Candida albicans ATCC 1023116
Table 2: Hemolytic Activity (HC50)

Hemolytic activity assesses the peptide's toxicity towards mammalian red blood cells. HC50 is the concentration of the peptide that causes 50% hemolysis. Higher HC50 values are desirable, indicating lower cytotoxicity.

PeptideHC50 (µg/mL)
Peptide A (Control) 150
Peptide A-DABA >300
Table 3: Proteolytic Stability

This assay measures the peptide's resistance to degradation by proteases. The data represents the percentage of intact peptide remaining after incubation with a protease like trypsin.

PeptideIncubation Time with Trypsin (hours)Intact Peptide (%)
Peptide A (Control) 145
410
8<1
Peptide A-DABA 195
478
855

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for generating reliable comparative data.

Peptide Synthesis

Peptides would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[] The 4-Boc-amino-2,2-dimethylbutyric acid would be incorporated as an Fmoc-protected building block. Purification would be performed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity of the peptides confirmed by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Preparation of Microorganisms: Bacterial and fungal strains are cultured overnight and then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Peptide Dilution: Peptides are serially diluted in a 96-well microtiter plate.

  • Incubation: The microbial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration showing no visible growth.

Hemolytic Activity Assay
  • Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a 4% (v/v) solution.

  • Incubation: The red blood cell suspension is incubated with various concentrations of the peptides at 37°C for 1 hour.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation: Controls for 0% hemolysis (PBS) and 100% hemolysis (Triton X-100) are used to calculate the percentage of hemolysis for each peptide concentration. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Proteolytic Stability Assay
  • Incubation: Peptides (e.g., at 1 mg/mL) are incubated with a protease such as trypsin (e.g., at a 1:50 enzyme-to-substrate ratio) at 37°C.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC. The peak area of the intact peptide is compared to the area at time zero.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and theoretical mechanisms.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_data Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (Peptide A & Peptide A-DABA) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic_assay MIC Assay (Antimicrobial Activity) characterization->mic_assay hemolysis_assay Hemolysis Assay (Cytotoxicity) characterization->hemolysis_assay stability_assay Proteolytic Stability Assay characterization->stability_assay data_analysis Compare MIC, HC50, and Stability Data mic_assay->data_analysis hemolysis_assay->data_analysis stability_assay->data_analysis conclusion Evaluate Impact of 4-Amino-2,2-dimethylbutyric Acid data_analysis->conclusion

Caption: Experimental workflow for comparing the biological activity of peptides.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior peptide Antimicrobial Peptide (e.g., Peptide A-DABA) membrane Membrane Disruption peptide->membrane Binds & Inserts dna DNA/RNA Synthesis peptide->dna Internalization & Inhibition protein Protein Synthesis peptide->protein Inhibition death Cell Death membrane->death Ion Leakage dna->death protein->death

Caption: Potential mechanisms of action for an antimicrobial peptide.

Conclusion

While this guide presents a hypothetical comparison, it establishes a clear and scientifically rigorous framework for evaluating the biological activity of peptides containing 4-amino-2,2-dimethylbutyric acid. The anticipated benefits of incorporating this non-natural amino acid—namely enhanced proteolytic stability and potentially increased potency and reduced cytotoxicity—provide a strong rationale for its use in peptide-based drug design. The experimental protocols and data presentation formats outlined herein offer a standardized approach for researchers to validate these hypotheses and to systematically explore the structure-activity relationships of novel peptidomimetics. Future experimental work is needed to generate concrete data and fully elucidate the therapeutic potential of these modified peptides.

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 4-Boc-amino-2,2-dimethylbutyric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. This guide provides a comprehensive comparison of the conformational effects induced by 4-Boc-amino-2,2-dimethylbutyric acid and related unnatural amino acids. Due to the limited availability of specific experimental data for peptides containing this compound in publicly accessible literature, this guide will utilize data from peptides containing the structurally similar γ-amino acid, 4-amino-3,3-dimethylbutanoic acid, to illustrate the principles and methodologies of conformational analysis. This comparative approach will provide valuable insights into how sterically hindered γ-amino acids influence peptide secondary structure.

We will delve into key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, providing detailed protocols and comparative data to inform the rational design of peptidomimetics with enhanced stability and biological activity.

Data Presentation: Comparative Conformational Analysis

The introduction of sterically demanding unnatural amino acids can significantly alter the local and global conformation of a peptide. The following tables summarize key quantitative data from the conformational analysis of peptides containing a dimethyl-substituted γ-amino acid, offering a comparison with standard peptide conformations.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data – Key Dihedral Angles (φ, ψ) and Coupling Constants (³J)

Residue TypePeptide Sequence ContextDihedral Angle (φ)Dihedral Angle (ψ)³J(HN,Hα) (Hz)Reference
γ-amino acid analog Boc-Val-DPro-γ(3,3)-Leu-NHMe~ -120°~ -120°-[1]
Standard α-amino acid In α-helix-57°-47°~ 4[2]
Standard α-amino acid In β-sheet-139°+135°~ 8-10[2]

Note: Data for the γ-amino acid analog is derived from studies on peptides containing 4-amino-3,3-dimethylbutanoic acid, a close structural analog of 4-amino-2,2-dimethylbutyric acid.

Table 2: X-ray Crystallography Data – Torsion Angles of Dimethyl-Substituted γ-Amino Acid Derivatives

CompoundTorsion Angle 1 (θ¹)Torsion Angle 2 (θ²)Hydrogen BondingReference
Fmoc-γ(2,2)-dimethylbutanoic acidOpen conformationOpen conformationIntermolecular[1]
Fmoc-γ(4,4)-dimethylbutanoic acidClosed conformationClosed conformationIntramolecular & π-π stacking[1]

Table 3: Computational Modeling – Predicted Low-Energy Conformations

Peptide ModificationDominant ConformationKey Stabilizing InteractionsSoftware/Force Field
γ(3,3)-dimethyl substitutionNon-helical C12 β-turn mimicIntramolecular hydrogen bondsDFT
Unmodified peptideRandom coil / ExtendedSolvent interactionsAMBER

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the conformational data. Below are detailed protocols for the key experimental techniques used in the conformational analysis of modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2]

Protocol:

  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 1-5 mM.[3]

    • Add a known concentration of an internal standard (e.g., TMS or DSS).

    • Adjust the pH of the sample if necessary, as it can influence chemical shifts.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general folding.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[2]

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective amino acid residues using the COSY and TOCSY spectra.

    • Identify and quantify NOE/ROE cross-peaks from the NOESY/ROESY spectra.

    • Measure ³J(HN,Hα) coupling constants from the high-resolution 1D or 2D spectra.

  • Structure Calculation:

    • Use the distance restraints from NOE/ROE data and dihedral angle restraints derived from coupling constants (using the Karplus equation) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that satisfy the experimental restraints.

    • Analyze the quality of the calculated structures using validation tools like PROCHECK.

X-ray Crystallography for Peptide Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[4]

Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[4]

    • Optimize promising conditions to obtain single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Data Processing and Structure Solution:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Calculate an initial electron density map.

  • Model Building and Refinement:

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve the fit and geometric parameters.

    • Validate the final structure using tools like MolProbity to check for stereochemical quality.

Computational Modeling of Peptide Conformation

Molecular dynamics (MD) simulations and other computational methods provide insights into the dynamic behavior and conformational landscape of peptides.[5]

Protocol:

  • System Setup:

    • Build the initial 3D structure of the peptide using peptide building software.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for the standard and non-natural amino acids.

    • Solvate the peptide in a box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.

    • Run a simulation at constant pressure and temperature to allow the solvent to equilibrate around the peptide.

  • Production Simulation:

    • Run a long (nanoseconds to microseconds) MD simulation without restraints to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

    • Calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

    • Perform clustering analysis to identify the most populated conformational states.

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by a Constrained Peptide

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[6][7] Conformationally constrained peptides can be designed to disrupt the dimerization and activation of EGFR, offering a novel therapeutic strategy.[6]

EGFR_Signaling_Inhibition cluster_inhibition Inhibitory Action EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binds EGFR_dimer Active EGFR Dimer EGFR_mono->EGFR_dimer Dimerization & Activation Downstream Downstream Signaling (e.g., Akt phosphorylation) EGFR_dimer->Downstream Activates Inhibition_node Inhibition Constrained_Peptide Constrained Peptide Inhibitor Constrained_Peptide->EGFR_dimer Binds to dimer interface Proliferation Cell Proliferation Downstream->Proliferation Promotes Inhibition_node->Downstream Blocks

Caption: EGFR signaling pathway and its inhibition by a constrained peptide.

Experimental Workflow: Peptide Conformational Analysis

The determination of a peptide's conformation involves a multi-faceted approach, often integrating experimental and computational methods.

Experimental_Workflow Synthesis Peptide Synthesis & Purification NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Comp_Model Computational Modeling (MD Simulations) Synthesis->Comp_Model NMR_Data Distance & Dihedral Angle Restraints NMR->NMR_Data Xray_Data High-Resolution 3D Structure Xray->Xray_Data Comp_Data Conformational Ensemble & Dynamics Comp_Model->Comp_Data Structure_Calc Structure Calculation & Refinement NMR_Data->Structure_Calc Xray_Data->Structure_Calc Comp_Data->Structure_Calc Final_Structure Final 3D Structure & Conformational Insights Structure_Calc->Final_Structure

Caption: Integrated workflow for peptide conformational analysis.

References

Enhancing Metabolic Stability in Drug Candidates: A Comparative Analysis of 4-Boc-amino-2,2-dimethylbutyric Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of therapeutic candidates is a critical step in the journey from discovery to clinical application. Compounds that are rapidly metabolized can fail to achieve the necessary therapeutic concentrations in the body, leading to diminished efficacy. The incorporation of sterically hindered or unnatural amino acids is a well-established strategy to mitigate this issue. This guide provides a comparative assessment of the metabolic stability imparted by 4-Boc-amino-2,2-dimethylbutyric acid, a synthetic amino acid featuring a gem-dimethyl group, against less sterically hindered alternatives.

The core principle behind using moieties like the 2,2-dimethylbutyric acid scaffold is to protect metabolically susceptible positions within a molecule from the action of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.[1] The bulky gem-dimethyl group can act as a metabolic shield, sterically hindering the approach of these enzymes and thereby slowing down the rate of degradation. This often translates to a longer biological half-life and improved pharmacokinetic profile of the drug candidate.[2]

Comparative Metabolic Stability Data

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
Parent Adamantan-1-yl-piperidin-1-yl-methanone-4530.8
Analog A (3-Hydroxyadamantan-1-yl)(piperidin-1-yl)methanoneHydroxylation on adamantane2555.4
Analog B Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanoneHydroxylation on piperidine3046.2
Analog C Adamantan-1-yl(4-fluoropiperidin-1-yl)methanoneFluorination on piperidine>60<23.1
Analog D Adamantan-1-yl(4,4-difluoropiperidin-1-yl)methanoneGem-difluorination on piperidine>60<23.1

Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[3]

Analysis of the Data:

The parent compound demonstrates moderate metabolic stability. The introduction of a hydroxyl group in Analogs A and B, which can be a site for further metabolic reactions, leads to a significant decrease in stability. Conversely, the strategic placement of fluorine atoms in Analogs C and D, particularly the gem-difluoro substitution, effectively blocks metabolism at that position, resulting in a dramatic increase in metabolic stability. This "metabolic blocking" is analogous to the intended effect of the gem-dimethyl group in this compound.[3]

Experimental Protocols

A detailed understanding of the methodologies used to generate metabolic stability data is crucial for interpreting the results and designing further experiments. The following is a typical protocol for a liver microsomal stability assay.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.[3]

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test compound is prepared, typically in DMSO. Working solutions are then made by diluting the stock solution in the incubation buffer.

  • Incubation Mixture: A reaction mixture is prepared in a 96-well plate containing the liver microsomes, phosphate buffer, and MgCl2.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period to bring the components to the reaction temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the wells.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The plates are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear regression of this plot gives the elimination rate constant (k).

The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic of using sterically hindered amino acids, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Reaction Reaction Mixture (37°C) Compound->Reaction Microsomes Liver Microsomes Microsomes->Reaction Buffer Incubation Buffer (pH 7.4) Buffer->Reaction NADPH NADPH Regenerating System NADPH->Reaction Timepoints Sampling at Time Points (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Reaction Quenching (Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

signaling_pathway cluster_compound Compound Structure cluster_metabolism Metabolic Process cluster_outcome Outcome Unhindered Metabolically Labile Compound Enzyme Metabolic Enzymes (e.g., CYP450) Unhindered->Enzyme Accessible for Metabolism Hindered Sterically Hindered Compound (e.g., with gem-dimethyl group) Hindered->Enzyme Sterically Blocked Rapid Rapid Metabolism (Low Stability) Enzyme->Rapid Slow Slow Metabolism (High Stability) Enzyme->Slow

Caption: Rationale for improved metabolic stability with steric hindrance.

References

Quantitative Analysis of 4-Boc-amino-2,2-dimethylbutyric Acid Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering and therapeutic development. A critical aspect of this technology is the quantitative assessment of incorporation efficiency. This guide provides a comparative analysis of methods to quantify the incorporation of the bulky, non-canonical amino acid 4-Boc-amino-2,2-dimethylbutyric acid and its structural analogs.

While direct quantitative data for the incorporation of this compound is not extensively available in the public domain, this guide leverages data from structurally similar bulky and Boc-protected UAAs to provide a comparative framework. The primary methodologies for quantitative analysis are mass spectrometry-based proteomics and fluorescence-based reporter assays.

Comparison of Incorporation Efficiency for Bulky Unnatural Amino Acids

The successful incorporation of a UAA is influenced by several factors, including the UAA's structure, the efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the expression system. The following table summarizes reported incorporation efficiencies for various bulky and structurally related UAAs, which can serve as a benchmark for estimating the potential incorporation of this compound.

Unnatural Amino Acid (UAA)Reporter ProteinExpression SystemAnalytical MethodIncorporation Efficiency/YieldReference
Nε-Boc-l-lysine (eBK)ATOH1HEK293T cellsGrayscale analysis of Western blotHigh[1]
p-acetyl-L-phenylalanine (AcF)Antibody Fragment (scFv)YeastYeast Display Flow CytometryHigh Relative Readthrough Efficiency[2]
p-azido-L-phenylalanine (AzF)Antibody Fragment (scFv)YeastYeast Display Flow CytometryHigh Relative Readthrough Efficiency[2]
O-methyl-L-tyrosine (OmeY)Antibody Fragment (scFv)YeastYeast Display Flow CytometryHigh Relative Readthrough Efficiency[2]
tert-butyl norleucine (tBuNle)DIDO1E. coliNot specifiedSufficient for binding studies[3]
2-amino-5-hexenoic acidDihydrofolate reductase (DHFR)E. coli1H NMR, Amino Acid Analysis, N-terminal sequencing~85% substitution of methionine[3][4][5]
2-amino-5-hexynoic acidDihydrofolate reductase (DHFR)E. coli1H NMR, Amino Acid Analysis, N-terminal sequencing90-100% replacement of methionine[3][4][5]
Various azide, alkyne, and halide functionalized UAAsGreen Fluorescent Protein (GFP)E. coliSDS-PAGE, FluorescenceVariable expression levels[6]

Experimental Workflows and Logical Relationships

The general workflow for the incorporation and quantitative analysis of a UAA involves several key steps, from the design of the expression system to the final analytical validation.

UAA_Incorporation_Workflow cluster_design System Design cluster_expression Protein Expression cluster_purification Purification cluster_analysis Quantitative Analysis pET_vector Expression Vector (e.g., pET with TAG codon) transformation Co-transformation into E. coli (e.g., BL21(DE3)) pET_vector->transformation pEVOL_vector Orthogonal Translation System (pEVOL with aaRS/tRNA) pEVOL_vector->transformation culture Cell Culture & Induction (e.g., IPTG) transformation->culture cell_lysis Cell Lysis culture->cell_lysis uaa_addition Addition of UAA uaa_addition->culture affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chrom sds_page SDS-PAGE Analysis affinity_chrom->sds_page fluorescence Fluorescence Assay affinity_chrom->fluorescence mass_spec Mass Spectrometry affinity_chrom->mass_spec

Caption: General experimental workflow for unnatural amino acid incorporation and analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative analysis. Below are protocols for the two primary methods discussed.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) provides direct evidence and quantification of UAA incorporation at a specific site.

a) Sample Preparation and Digestion:

  • Protein Purification: Purify the protein of interest containing the UAA using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • SDS-PAGE: Separate the purified protein on a 1D SDS-PAGE gel to confirm purity and estimate the amount of full-length protein.

  • In-gel Digestion:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by incubating with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues by incubating with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

    • Dehydrate the gel piece with 100% ACN.

    • Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel piece using a series of washes with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge.

b) LC-MS/MS Analysis:

  • Peptide Resuspension: Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC column with a gradient of increasing ACN concentration.

  • Tandem Mass Spectrometry (MS/MS):

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • Select the peptide containing the UAA for fragmentation (MS/MS) to confirm its sequence and the presence of the UAA.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. The database should include the sequence of the target protein with the UAA at the specified position.

    • Quantify the incorporation efficiency by comparing the peak intensities of the peptide with the UAA to the corresponding peptide with a natural amino acid (if any misincorporation occurs).

Fluorescence-Based Reporter Assay

This method provides a high-throughput way to assess the relative efficiency of UAA incorporation using a reporter protein like Green Fluorescent Protein (GFP).

a) Construct Design:

  • Clone the gene for a reporter protein (e.g., superfolder GFP) into an expression vector.

  • Introduce an amber stop codon (TAG) at a permissive site within the reporter gene. A site that is not critical for chromophore formation or protein folding should be chosen.[7]

  • Use a separate compatible plasmid (e.g., pEVOL) to express the orthogonal aaRS and tRNA pair specific for the UAA.

b) Expression and Measurement:

  • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium and induce protein expression (e.g., with IPTG).

  • Supplement the culture medium with the UAA at an optimized concentration.

  • After expression, harvest the cells by centrifugation.

  • Lyse the cells and clarify the lysate.

  • Measure the fluorescence of the cell lysate using a plate reader with appropriate excitation and emission wavelengths for the reporter protein (e.g., 485 nm excitation and 528 nm emission for sfGFP).

  • As a positive control, express a wild-type version of the reporter protein without the amber stop codon.

  • As a negative control, express the reporter protein with the amber stop codon but without the addition of the UAA.

c) Data Analysis:

  • Normalize the fluorescence intensity of the UAA-containing sample to the cell density (e.g., OD600).

  • Calculate the relative incorporation efficiency by comparing the normalized fluorescence of the UAA-containing sample to that of the wild-type reporter protein.

  • The fluorescence of the negative control should be minimal, indicating low levels of read-through by natural tRNAs.

Logical Relationships in UAA Incorporation Analysis

The choice of analytical method often depends on the specific research question. Mass spectrometry provides definitive proof and absolute quantification, while fluorescence assays are more suited for high-throughput screening and relative comparisons of different UAAs or orthogonal systems.

Logical_Relationships cluster_question Research Question cluster_method Analytical Method cluster_outcome Outcome q1 Definitive Proof & Absolute Quantification ms Mass Spectrometry q1->ms q2 High-Throughput Screening & Relative Comparison fluorescence Fluorescence Assay q2->fluorescence outcome1 Sequence Confirmation Incorporation Efficiency (%) ms->outcome1 outcome2 Relative Fluorescence Units (RFU) Relative Incorporation Efficiency fluorescence->outcome2

Caption: Decision tree for selecting a quantitative analysis method.

This guide provides a framework for the quantitative analysis of this compound incorporation. By leveraging data from structurally similar molecules and employing robust analytical techniques, researchers can effectively evaluate and optimize the incorporation of this and other bulky non-canonical amino acids into proteins of interest.

References

The Impact of 4-Boc-amino-2,2-dimethylbutyric Acid on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the incorporation of non-proteinogenic amino acids is a key strategy to modulate peptide conformation, enhance proteolytic stability, and improve pharmacokinetic profiles. Among these, α,α-disubstituted amino acids have garnered significant attention for their ability to impose specific conformational constraints on the peptide backbone. This guide provides a comparative analysis of 4-Boc-amino-2,2-dimethylbutyric acid and its effects on peptide structure, with a focus on comparing its potential influence with the well-characterized α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib).

While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from a close structural analogue, 4-amino-3,3-dimethylbutanoic acid, to draw informed comparisons and provide valuable insights for researchers in the field.

Introduction to α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are characterized by the presence of two substituents at the α-carbon, in contrast to the single substituent found in natural amino acids. This structural feature significantly restricts the conformational freedom of the peptide backbone, primarily by limiting the accessible range of the Ramachandran angles (φ and ψ).

Key benefits of incorporating α,α-disubstituted amino acids into peptides include:

  • Induction of specific secondary structures: Most notably, these amino acids are potent inducers of helical conformations (α-helix and 310-helix).

  • Enhanced proteolytic stability: The steric hindrance provided by the gem-dialkyl groups at the α-carbon can shield the adjacent peptide bonds from enzymatic cleavage.

  • Increased lipophilicity: The additional alkyl groups can enhance the peptide's ability to cross cell membranes.

Comparative Analysis: this compound vs. α-Aminoisobutyric Acid (Aib)

This section compares the anticipated effects of this compound on peptide structure with those of Aib, a widely studied α,α-disubstituted amino acid. The comparison for this compound is based on findings for its close analogue, 4-amino-3,3-dimethylbutanoic acid.

Conformational Preferences

The conformational propensities of these amino acids are a direct consequence of their steric bulk and the positioning of the gem-dimethyl group.

  • α-Aminoisobutyric Acid (Aib): The gem-dimethyl group at the α-carbon of Aib strongly favors helical conformations. The sterically demanding methyl groups restrict the φ and ψ angles to regions corresponding to right-handed or left-handed helices.

  • 4-Amino-3,3-dimethylbutanoic Acid (Analogue): In peptides containing this γ-amino acid analogue, studies have shown a preference for turn-like structures rather than extended helical conformations. The gem-dimethyl group at the β-carbon influences the local backbone conformation, but its effect is different from the α-substitution in Aib.

Table 1: Comparison of Conformational Effects

Featureα-Aminoisobutyric Acid (Aib)4-Amino-3,3-dimethylbutanoic Acid (Analogue)
Position of gem-dimethyl group α-carbonβ-carbon
Primary Induced Secondary Structure α-helix, 310-helixβ-turns, γ-turns
Effect on Backbone Flexibility Highly restrictedLocally restricted
Proteolytic Stability

The steric shielding provided by the gem-dimethyl group is a critical factor in determining a peptide's resistance to enzymatic degradation.

  • α-Aminoisobutyric Acid (Aib): The α,α-disubstitution in Aib provides significant steric hindrance to proteases, effectively protecting the adjacent peptide bonds from cleavage and thereby increasing the peptide's half-life in biological systems.

  • This compound (Anticipated): While direct data is unavailable, the gem-dimethyl group at the β-position is also expected to confer a degree of proteolytic resistance, although potentially to a different extent compared to the α-substituted Aib. The steric bulk is further away from the peptide backbone, which might result in a less pronounced shielding effect.

Table 2: Anticipated Proteolytic Stability

Amino AcidPosition of Steric HindranceExpected Proteolytic Stability
α-Aminoisobutyric Acid (Aib)Directly at the peptide backbone (α-carbon)High
This compoundAdjacent to the peptide backbone (β-carbon)Moderate to High

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structural and stability effects of non-proteinogenic amino acids in peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Prepare a corresponding buffer blank.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in a 1 mm pathlength quartz cuvette from 260 nm to 190 nm.

    • Record the CD spectrum of the peptide sample under the same conditions.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:

      • c = peptide concentration in mol/L

      • n = number of amino acid residues

      • l = cuvette pathlength in cm

  • Data Interpretation:

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including backbone and side-chain conformations.

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To check sample purity and overall spectral quality.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the peptide's 3D structure.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used as an alternative to NOESY, especially for medium-sized molecules.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acid residues in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

Protease Assay for Stability Assessment

This assay measures the susceptibility of a peptide to cleavage by a specific protease.

Protocol:

  • Reagents:

    • Peptide substrate

    • Protease of interest (e.g., trypsin, chymotrypsin)

    • Assay buffer (specific to the protease)

    • Quenching solution (e.g., trifluoroacetic acid)

  • Procedure:

    • Prepare a solution of the peptide in the assay buffer.

    • Add the protease to initiate the reaction.

    • Incubate the mixture at a specific temperature (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Quantify the amount of intact peptide remaining at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions. A longer half-life indicates greater proteolytic stability.

Visualizing the Impact: Diagrams

The following diagrams illustrate the concepts discussed in this guide.

Peptide_Structure_Influence cluster_Aib α-Aminoisobutyric Acid (Aib) cluster_Analog 4-Amino-3,3-dimethylbutanoic Acid (Analogue) cluster_Peptide Peptide Properties Aib gem-dimethyl at α-carbon Helix α-helix / 3(10)-helix Aib->Helix Induces Stability Increased Proteolytic Stability Helix->Stability Conformation Defined Conformation Helix->Conformation Analog gem-dimethyl at β-carbon Turn β-turn / γ-turn Analog->Turn Favors Turn->Stability Turn->Conformation

Figure 1: Influence of Aib and a structural analogue on peptide secondary structure and properties.

Experimental_Workflow Peptide Peptide Design & Synthesis CD Circular Dichroism (Secondary Structure) Peptide->CD NMR NMR Spectroscopy (3D Structure) Peptide->NMR Protease Protease Assay (Stability) Peptide->Protease Analysis Data Analysis & Interpretation CD->Analysis NMR->Analysis Protease->Analysis

Figure 2: General experimental workflow for characterizing peptides containing non-proteinogenic amino acids.

Conclusion

The incorporation of this compound into peptides holds promise for modulating their structural and functional properties. Based on the analysis of a close structural analogue, it is anticipated that this amino acid will induce turn-like structures and contribute to enhanced proteolytic stability. This contrasts with the well-established helix-inducing properties of α-aminoisobutyric acid.

For researchers and drug developers, the choice between these and other α,α-disubstituted amino acids will depend on the desired conformational outcome and the specific therapeutic application. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these effects. Further direct experimental studies on peptides containing this compound are warranted to fully elucidate its impact on peptide structure and function.

A Comparative Guide to the Application of 4-Boc-amino-2,2-dimethylbutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptides. 4-Boc-amino-2,2-dimethylbutyric acid, a sterically hindered γ-amino acid, has emerged as a valuable building block for introducing conformational constraints and serving as a robust linker in novel therapeutic modalities. This guide provides a comparative overview of its applications, supported by available data and detailed experimental protocols, to inform its use against other alternatives in peptide and peptidomimetic development.

Performance Comparison in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), where the tert-butyloxycarbonyl (Boc) protecting group facilitates its integration into peptide chains. The gem-dimethyl group on the α-carbon introduces significant steric hindrance, which influences the conformational flexibility of the resulting peptide.

While direct head-to-head quantitative comparisons with specific alternative amino acids in terms of yield and purity are not extensively documented in readily available literature, the choice of a protected amino acid in SPPS is guided by the desired outcome. The decision to use this compound is primarily driven by the need to enforce a specific secondary structure or to act as a stable, non-cleavable linker.

Table 1: Comparison of this compound with Other Amino Acid Types in Peptide Synthesis

FeatureThis compoundStandard α-Amino Acids (e.g., Boc-Ala-OH)Other γ-Amino Acids (e.g., Boc-GABA-OH)
Primary Function Induce conformational constraints; Act as a stable linker.Build the primary sequence of peptides.Introduce flexibility or act as a spacer.
Conformational Impact High restriction of backbone flexibility, promotes turn or helical structures.Contributes to the natural conformational preferences of the peptide (α-helix, β-sheet).Increases backbone flexibility compared to α-amino acids.
Synthesis Consideration Standard Boc-SPPS protocols are applicable. Coupling may require longer reaction times or stronger coupling reagents due to steric hindrance.Well-established, efficient coupling in standard SPPS protocols.Generally straightforward coupling in SPPS.
Key Advantage Precise control over peptide secondary structure and enhanced metabolic stability.Readily available and cost-effective for building primary peptide sequences.Useful for designing flexible linkers or mimicking neurotransmitters.
Primary Application Design of peptidomimetics, constrained peptides, and PROTAC linkers.Synthesis of native peptide sequences.Synthesis of peptide analogues and neurotransmitter research.

Key Applications and Experimental Insights

Conformational Constraint in Peptidomimetics

The gem-dimethyl substitution in this compound significantly restricts the rotational freedom around the Cα-Cβ bond, forcing the peptide backbone to adopt a more defined conformation. This is highly desirable in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide to enhance receptor binding affinity and biological activity. The incorporation of such constrained residues can lead to peptides with improved enzymatic stability and oral bioavailability.[1][2]

Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. This compound is utilized as a rigid alkyl-based linker in the synthesis of PROTACs.[3][4][5] Its defined spatial orientation can optimize the presentation of the two ligands, facilitating the formation of a productive ternary complex.

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol: Manual Boc-SPPS for Incorporation of this compound

Materials:

  • Merrifield resin or other suitable Boc-compatible resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Piperidine (for Fmoc chemistry comparison, not used in Boc protocol)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIPS/water)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIEA in DCM and agitate for 10 minutes.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. The coupling of the sterically hindered this compound may require a longer reaction time or double coupling. Monitor the reaction using a ninhydrin test.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and then dissolve in an appropriate solvent for purification.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Synthesis and Application Workflows

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

General Workflow for Boc-SPPS Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., with HBTU/DIEA) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat All Residues Added? Wash->Repeat Repeat->Deprotection No FinalCleavage Final Cleavage & Deprotection Repeat->FinalCleavage Yes Purification Purification (RP-HPLC) FinalCleavage->Purification End Final Peptide Purification->End

Caption: Boc-SPPS Workflow.

Application of 4-Amino-2,2-dimethylbutyric Acid cluster_0 Peptidomimetic Design cluster_1 PROTAC Synthesis A Incorporate into Peptide Backbone B Induce Conformational Constraint A->B C Enhance Receptor Binding & Stability B->C X Synthesize as part of Linker Y Connect Target Binder & E3 Ligase Ligand X->Y Z Optimize Ternary Complex Formation Y->Z

Caption: Application Pathways.

References

A Comparative Guide to the Chiral Purity Analysis of 4-Boc-amino-2,2-dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of 4-Boc-amino-2,2-dimethylbutyric acid, a synthetic amino acid derivative, is a critical quality attribute in the development of peptide-based therapeutics and other chiral pharmaceuticals. The presence of the undesired enantiomer can lead to significant differences in pharmacological activity, toxicity, and overall efficacy. This guide provides a comparative overview of analytical methodologies for the characterization of its chiral purity, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

Chiral HPLC stands out as the most widely adopted method for the enantiomeric purity assessment of non-volatile compounds like Boc-protected amino acids due to its high resolution, sensitivity, and reproducibility. However, other techniques such as chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, each with its own set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.
Sample Volatility Not required.Required; derivatization is necessary to increase volatility.Not required.
Sensitivity HighVery HighModerate to Low
Resolution High to ExcellentExcellentModerate
Sample Throughput ModerateModerate to HighLow to Moderate
Key Advantage Direct analysis of the compound without derivatization.High sensitivity and structural confirmation from mass spectra.Provides structural information and can be non-destructive.
Key Limitation Requires specialized and often expensive chiral columns.Requires a derivatization step which can be time-consuming and may introduce artifacts.Lower sensitivity and may require higher sample concentrations and specialized chiral solvating agents.

Chiral HPLC: A Deep Dive

The separation of enantiomers of Boc-protected amino acids is effectively achieved using various types of chiral stationary phases (CSPs). For bulky amino acids like this compound, macrocyclic glycopeptide and zwitterionic CSPs are particularly effective.

Recommended Chiral Stationary Phases and Performance Data

Based on the analysis of structurally similar compounds, such as Boc-tert-leucine, the following CSPs are recommended for the chiral separation of this compound.

Chiral Stationary PhaseCompoundMobile Phasek1'αRsElution Order
CHIRALPAK® ZWIX(+) Boc-tert-leucineMethanol/Acetonitrile (50/50, v/v) with 25 mM Diethylamine and 50 mM Formic Acid2.141.574.20L < D
CHIROBIOTIC® T General t-BOC Amino AcidsReversed-phase: Acetonitrile/Aqueous BufferData not availableData not availableData not availableTypically L before D
CHIROBIOTIC® R General t-BOC Amino AcidsReversed-phase: Acetonitrile/Aqueous BufferData not availableData not availableData not availableComplementary to CHIROBIOTIC® T

k1': Retention factor of the first eluting enantiomer α: Selectivity factor Rs: Resolution factor

Experimental Protocols

Chiral HPLC Method for this compound

This protocol is based on established methods for the separation of structurally related Boc-protected amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)

  • Mobile Phase: 50% Methanol / 50% Acetonitrile containing 25 mM Diethylamine and 50 mM Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Alternative Method: Chiral GC-MS (after derivatization)

For enhanced sensitivity and confirmation of identity, chiral GC-MS can be employed. This method requires derivatization to increase the volatility of the amino acid.

Derivatization Protocol (Two-Step):

  • Esterification: To the dried amino acid sample, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Dry the sample completely.

  • Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Optimized for the separation of the derivatized enantiomers.

  • Detector: Mass Spectrometer (Scan or Selected Ion Monitoring mode).

Experimental Workflow

The following diagram illustrates the typical workflow for determining the chiral purity of this compound using chiral HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start: this compound sample dissolve Dissolve in mobile phase (1 mg/mL) start->dissolve inject Inject sample onto HPLC system dissolve->inject separate Separation on Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peak areas of enantiomers chromatogram->integrate calculate Calculate enantiomeric purity (%ee) integrate->calculate end end calculate->end Final Report

Caption: Workflow for chiral purity analysis by HPLC.

Logical Relationship of Purity Assessment Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or a non-destructive technique.

Caption: Method selection for chiral purity analysis.

Safety Operating Guide

Safe Disposal of 4-Boc-amino-2,2-dimethylbutyric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Boc-amino-2,2-dimethylbutyric acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper chemical handling. This information is based on safety data sheets for structurally similar compounds, and it is imperative that users conduct a site-specific risk assessment before handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure that the following personal protective equipment is used to minimize exposure and ensure safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shields or face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and the environment. Do not dispose of this chemical down the drain or in regular household garbage.

1. Waste Collection:

  • Place excess or unwanted this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Clearly label the container with the chemical name: "Waste this compound".

2. Spill Management:

  • In case of a spill, avoid generating dust.

  • Moisten the spilled solid with a suitable solvent (e.g., water) to prevent it from becoming airborne.

  • Carefully sweep up the moistened material and place it into the designated waste container.

  • Clean the spill area thoroughly with soap and water.

3. Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste and place it in a designated, labeled container for disposal.

  • Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.

4. Final Disposal:

  • All waste containing this compound, including the collected solid waste and rinsate, must be disposed of as hazardous chemical waste.

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Spilled This compound collect_waste 1. Collect Waste - Use designated, labeled container - Avoid creating dust start->collect_waste spill_cleanup 2. Spill Cleanup - Moisten solid to prevent dust - Sweep into waste container start->spill_cleanup If spilled decontaminate_container 3. Decontaminate Empty Containers - Triple-rinse with appropriate solvent - Collect rinsate as hazardous waste collect_waste->decontaminate_container If container is empty dispose_waste 4. Final Disposal - Contact licensed waste disposal service - Follow all regulations collect_waste->dispose_waste For filled waste container spill_cleanup->collect_waste decontaminate_container->dispose_waste end End: Proper Disposal Complete dispose_waste->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Boc-amino-2,2-dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling, operation, and disposal of 4-Boc-amino-2,2-dimethylbutyric acid. The following procedures are based on best practices for handling structurally similar Boc-protected amino acids. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, this compound should be handled with the assumption that it presents similar hazards to related compounds, including potential skin, eye, and respiratory irritation, and may be harmful if swallowed. A thorough risk assessment should be conducted before beginning any work.

Hazard Identification and Classification

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Based on these classifications, the following precautionary statements are advised:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound[2][3]:

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and/or a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for tears or holes before use.[2][4]
Body Laboratory coatA standard lab coat is required to protect against skin contact. For larger quantities, an impervious apron should be worn.[2][3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2][5]

  • Before beginning work, verify that all necessary PPE is available and in good condition.[2][3]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • This compound is expected to be a solid. Avoid the formation of dust when handling the material.[2][5]

  • Use appropriate tools, such as spatulas and weighing paper, for transferring the compound.

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[2]

3. In Case of a Spill:

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills, such as vermiculite or sand.[2]

    • Carefully sweep the material into a designated hazardous waste container.[2]

    • Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.[2]

    • Wash the area with soap and water.[2]

  • Large Spills:

    • Evacuate the area immediately.[2]

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's environmental health and safety (EHS) department or emergency services.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be placed in a clearly labeled, sealed container for hazardous waste.

    • Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not mix with other waste.[6]

    • Contaminated containers should be handled as the product itself.[6]

  • Disposal Procedure:

    • Waste material must be disposed of in accordance with national and local regulations.[6]

    • Contact your institution's EHS department for specific guidance on the disposal of this chemical waste.

Experimental Protocols

The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis, particularly in peptide chemistry. It is stable under many reaction conditions but can be readily removed under acidic conditions.

Boc Deprotection Protocol (General): The removal of the Boc group is typically achieved using strong acids.

  • Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly used. Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol can be employed.[7][8]

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM).

    • Add the acid (e.g., TFA) to the solution. The reaction is often performed at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, the acid is typically removed by evaporation under reduced pressure.

    • The resulting amine salt is then worked up as required for the subsequent synthetic step.

  • Safety Note: These reactions should be performed in a well-ventilated fume hood, as both the reagents and the byproduct isobutylene are volatile. The generation of carbon dioxide gas means the reaction should not be performed in a closed system.[8][9]

Logical Workflow for Handling this compound

Workflow for Handling this compound A Preparation & Risk Assessment B Don PPE A->B C Handling in Fume Hood B->C D Weighing & Transfer C->D E Reaction/Use D->E F Spill? E->F I Waste Segregation E->I G Small Spill Procedure F->G Yes, Small H Large Spill Procedure F->H Yes, Large F->I No G->I K Proper Disposal H->K J Decontamination I->J L Remove PPE & Wash Hands I->L J->K J->L

Caption: Logical workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.